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  • Product: 6-CHLORO-2-FLUORO-3-METHOXYBENZYLAMINE
  • CAS: 1017779-65-5

Core Science & Biosynthesis

Foundational

physical and chemical properties of 6-chloro-2-fluoro-3-methoxybenzylamine

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 6-Chloro-2-fluoro-3-methoxybenzylamine Executive Summary In modern drug discovery, the strategic incorporation of poly-substituted benzylamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 6-Chloro-2-fluoro-3-methoxybenzylamine

Executive Summary

In modern drug discovery, the strategic incorporation of poly-substituted benzylamines is a proven tactic for modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds. 6-Chloro-2-fluoro-3-methoxybenzylamine (CAS: 1017779-65-5) represents a highly specialized pharmacophore building block. Featuring a di-ortho halogenated substitution pattern (2-fluoro, 6-chloro) flanking the benzylic amine, alongside an electron-donating 3-methoxy group, this molecule offers unique steric and electronic properties. This whitepaper provides an in-depth technical analysis of its physicochemical behavior, handling requirements, and optimized experimental workflows for synthetic integration.

Structural & Physicochemical Profiling

Understanding the physical properties of this building block is critical for predicting its behavior in both synthetic reactions and biological systems.

Table 1: Quantitative Identifiers and Physicochemical Properties

PropertyValueReference
CAS Number 1017779-65-5[1]
PubChem CID 20112031[2]
Molecular Formula C₈H₉ClFNO[1]
Molecular Weight 189.614 g/mol [1]
Physical State Solid[3]
Melting Point 55 °C to 57 °C[1]
Solubility Insoluble in water[1]
Transport Hazard UN3259 (Corrosive Solid)[3]
Structural Causality & Mechanistic Insights

The unique properties of 6-chloro-2-fluoro-3-methoxybenzylamine are directly dictated by its substitution pattern:

  • Steric Hindrance (Di-ortho substitution): The benzylic carbon is flanked by a fluorine atom at the C2 position and a bulkier chlorine atom at the C6 position. This di-ortho substitution severely restricts the free rotation of the C(aryl)–C(benzylic) bond. In drug design, this conformational restriction is highly advantageous as it locks the molecule into a specific bioactive conformation, thereby reducing the entropic penalty upon binding to a target protein (e.g., a kinase hinge region).

  • Electronic Effects: The highly electronegative 2-fluoro group exerts a strong inductive electron-withdrawing effect (-I), which slightly attenuates the basicity (pKa) of the primary amine compared to an unsubstituted benzylamine. Conversely, the 3-methoxy group acts as a potent hydrogen bond acceptor, increasing the overall lipophilicity of the scaffold and rendering the free base completely insoluble in water[1].

  • Crystal Lattice Dynamics: Despite its molecular weight, the compound melts at a relatively low 55–57 °C[1]. This is caused by the out-of-plane twisting of the methanamine group forced by the 6-chloro steric bulk, which disrupts optimal planar π-π stacking in the crystal lattice.

Chemical Reactivity and Atmospheric Stability

6-Chloro-2-fluoro-3-methoxybenzylamine is classified as an air-sensitive compound and must be stored away from oxidizing agents, air, and carbon dioxide[1].

The Causality of Degradation: Primary benzylamines are highly susceptible to nucleophilic attack on atmospheric carbon dioxide, leading to the formation of carbamic acids which rapidly precipitate as insoluble carbamate salts. Because the 3-methoxy group enriches the electron density of the aromatic ring, the compound is also prone to slow oxidative degradation if exposed to ambient oxygen over prolonged periods.

Degradation A Free Base Amine (Active Nucleophile) B Atmospheric Exposure (Air / Moisture / CO2) A->B Improper Storage (Loss of Inert Gas) C Carbamate Salts (Inactive Precipitate) B->C CO2 Nucleophilic Attack D Oxidation Byproducts (Discoloration) B->D O2 Exposure

Atmospheric degradation pathways of 6-chloro-2-fluoro-3-methoxybenzylamine upon air exposure.

Experimental Workflows

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system to ensure reproducibility and high yields.

Protocol 1: Inert Atmosphere Handling & Storage Validation

Due to its air sensitivity[1], improper handling will lead to stoichiometric imbalances in downstream reactions due to carbamate formation.

  • Preparation: Transfer the commercial vial into a nitrogen or argon-filled glovebox before breaking the seal.

  • Aliquoting: Dispense the required mass of the solid into oven-dried amber vials.

  • Storage: Purge the headspace of each vial with Argon for 30 seconds before sealing with a PTFE-lined cap. Store at ambient temperature[4] or sub-ambient conditions depending on long-term stability requirements.

  • Self-Validation Step (FT-IR): Before using an older batch, run a quick ATR-FTIR spectrum. The appearance of a broad, strong absorption band at ~1650–1550 cm⁻¹ (C=O stretch) confirms carbamate salt formation, indicating the batch has been compromised by CO₂ and requires free-basing or discarding.

Protocol 2: Sterically Hindered Amide Coupling Workflow

Because the 6-chloro group creates massive steric shielding around the nucleophilic amine, standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and poor yields. This protocol utilizes HATU to overcome the steric barrier.

  • Activation: In an oven-dried flask under Argon, dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature to form the active highly reactive O-At ester.

    • Causality: DIPEA is chosen over TEA because it is non-nucleophilic, preventing side reactions with the active ester, while being sufficiently basic to maintain the benzylamine in its reactive free-base form.

  • Nucleophilic Addition: Add 1.1 eq of 6-chloro-2-fluoro-3-methoxybenzylamine in a single portion. Stir for 4–12 hours.

  • Reaction Monitoring: Monitor via LC-MS. The di-ortho substitution prevents over-acylation, ensuring a clean conversion to the mono-amide.

  • Self-Validating Workup: Dilute the reaction with Ethyl Acetate and wash sequentially with 1M aqueous HCl, followed by saturated NaHCO₃ and brine.

    • Causality: The product amide is neutral and remains in the organic layer. The unreacted 6-chloro-2-fluoro-3-methoxybenzylamine is basic; the 1M HCl wash protonates it, forcing it entirely into the aqueous layer.

    • Validation: TLC or LC-MS of the organic layer post-wash will confirm the absolute disappearance of the amine mass (m/z 190 [M+H]⁺), validating the success of the purification step.

Workflow A 6-Chloro-2-fluoro-3-methoxybenzylamine (Sterically Hindered Nucleophile) B Amide Coupling (HATU / DIPEA / DMF) A->B Electrophilic Partner C Reductive Amination (NaBH(OAc)3 / DCE) A->C Carbonyl Partner D Kinase Inhibitor Scaffold (High Lipophilicity) B->D 1M HCl Wash (Removes unreacted amine) E CNS Active Scaffold (F-H Bond Acceptor) C->E Purified Product

Synthetic utility of 6-chloro-2-fluoro-3-methoxybenzylamine in drug discovery workflows.

Safety and Toxicological Considerations

The toxicological properties of this compound have not been fully investigated, but its immediate hazards are well documented. It is a corrosive solid [3] and carries the GHS signal word "Danger" due to its ability to cause severe skin burns and eye damage (H314)[4].

  • Handling: Must be handled exclusively inside a certified chemical fume hood using heavy-duty nitrile gloves, a lab coat, and protective eyewear.

  • Emergency Response: Ingestion causes severe swelling and damage to delicate tissue; use of gastric lavage or emesis is strictly contraindicated[3].

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of 6-Chloro-2-fluoro-3-methoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Chloro-2-fluoro-3-methoxybenzylamine is a substituted benzylamine derivative that serves as a valuable building block in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-fluoro-3-methoxybenzylamine is a substituted benzylamine derivative that serves as a valuable building block in medicinal chemistry and drug development. Its unique substitution pattern offers a scaffold for the synthesis of a wide range of complex molecules with potential therapeutic applications. However, the inherent reactivity of this compound, stemming from its chemical structure, necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols. This guide, intended for laboratory personnel, provides a comprehensive overview of the safety data, handling guidelines, and emergency procedures for 6-chloro-2-fluoro-3-methoxybenzylamine, grounded in scientific principles to ensure the safety of researchers and the integrity of their work.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. For 6-chloro-2-fluoro-3-methoxybenzylamine, the primary hazards are its corrosive nature and its sensitivity to air.

GHS Classification and Hazards

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

  • Skin Corrosion/Irritation, Category 1B (H314): Causes severe skin burns and eye damage.[1]

  • Serious Eye Damage/Eye Irritation, Category 1: Causes serious eye damage.[1]

The signal word for this compound is "Danger" , and the corresponding pictogram is the corrosion symbol .[1]

Causality of Corrosiveness: The corrosive nature of 6-chloro-2-fluoro-3-methoxybenzylamine is primarily attributed to the basicity of the amine functional group. Amines can act as bases, readily accepting protons from water or moisture on the skin and in the eyes. This protonation reaction is exothermic and can lead to the denaturation of proteins and the saponification of fats, resulting in severe chemical burns.[2] The presence of electron-withdrawing halogen substituents on the aromatic ring can influence the basicity of the amine, but the fundamental corrosive potential remains.

Air Sensitivity

6-Chloro-2-fluoro-3-methoxybenzylamine is designated as an air-sensitive compound.[3] This sensitivity is a critical consideration for both handling and long-term storage.

Causality of Air Sensitivity: The reactivity with air is primarily due to two processes:

  • Reaction with Carbon Dioxide: Primary and secondary amines can react with atmospheric carbon dioxide to form carbamate salts.[4] This reaction can lead to the degradation of the compound and may present as a solid crust forming on the material.

  • Oxidation: The benzylamine moiety can be susceptible to oxidation by atmospheric oxygen. This can lead to the formation of imines and subsequently aldehydes, which can then be further oxidized to carboxylic acids.[4] These degradation pathways not only reduce the purity of the starting material but can also introduce impurities that may interfere with subsequent synthetic steps.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of 6-chloro-2-fluoro-3-methoxybenzylamine is essential for its safe handling and for predicting its behavior in various experimental setups.

PropertyValueSource
CAS Number 1017779-65-5[1]
Molecular Formula C₈H₉ClFNO[1]
Molecular Weight 189.62 g/mol [1]
Physical Form Solid[1]
Melting Point 55-57 °C[1]
Boiling Point Not available
Solubility Insoluble in water.[3]
Purity 97%[1]

Personal Protective Equipment (PPE)

The selection and consistent use of appropriate PPE is the most critical barrier between the researcher and the chemical. Given the corrosive nature of 6-chloro-2-fluoro-3-methoxybenzylamine, a stringent PPE protocol is mandatory.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A full-face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[5]

  • Skin Protection:

    • Gloves: Due to the aromatic and halogenated nature of the compound, standard nitrile gloves may offer only short-term splash protection and have poor resistance to amines.[6][7] It is highly recommended to use thicker, chemical-resistant gloves such as butyl rubber or Viton™.[5][8] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contact with the chemical is suspected.

    • Lab Coat: A flame-resistant lab coat is essential. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[4]

  • Respiratory Protection: Work with this compound should always be conducted in a certified chemical fume hood to avoid inhalation of any dust or potential vapors.[4] If work outside of a fume hood is unavoidable (which is strongly discouraged), a properly fitted respirator with an appropriate cartridge for organic vapors and acid gases must be used.

Handling and Storage Protocols

The dual hazards of corrosivity and air sensitivity dictate a meticulous approach to the handling and storage of 6-chloro-2-fluoro-3-methoxybenzylamine.

General Handling
  • All manipulations should be performed in a well-ventilated chemical fume hood.

  • Avoid the formation of dust.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Handling of an Air-Sensitive Solid

The following is a step-by-step protocol for weighing and dispensing 6-chloro-2-fluoro-3-methoxybenzylamine.

Experimental Protocol: Weighing and Dispensing an Air-Sensitive Solid

  • Preparation:

    • Ensure all necessary glassware is clean and oven-dried to remove any moisture.

    • Assemble all required equipment (spatulas, weighing paper, reaction vessel) inside a glovebox or have them ready for use with a Schlenk line.

  • Inert Atmosphere Transfer (Glovebox - Preferred Method):

    • Transfer the sealed container of 6-chloro-2-fluoro-3-methoxybenzylamine into the antechamber of a glovebox.

    • Evacuate and refill the antechamber with an inert gas (e.g., argon or nitrogen) for at least three cycles.

    • Bring the container into the main chamber of the glovebox.

    • Carefully open the container.

    • Using a clean, dry spatula, weigh the desired amount of the solid onto tared weighing paper or directly into a tared vial.

    • Transfer the weighed solid to the reaction vessel.

    • Securely seal the reaction vessel and the original container.

    • Remove the sealed reaction vessel from the glovebox via the antechamber.

  • Inert Atmosphere Transfer (Schlenk Line):

    • If a glovebox is not available, a Schlenk line can be used to provide an inert atmosphere.

    • Place the sealed container of the compound and the reaction vessel in a desiccator under vacuum and then backfill with inert gas. Repeat this cycle three times.

    • Briefly open the container under a positive pressure of inert gas and quickly transfer the desired amount of solid to the reaction vessel. This should be done as swiftly as possible to minimize exposure to air.

    • Immediately seal the reaction vessel and purge with inert gas.

G cluster_prep Preparation cluster_glovebox Glovebox Workflow (Preferred) cluster_schlenk Schlenk Line Workflow prep1 Dry Glassware prep2 Assemble Equipment prep1->prep2 gb1 Transfer to Antechamber prep2->gb1 Glovebox sl1 Purge Vessels with Inert Gas prep2->sl1 Schlenk Line gb2 Purge Antechamber gb1->gb2 gb3 Move to Main Chamber gb2->gb3 gb4 Weigh Compound gb3->gb4 gb5 Transfer to Reaction Vessel gb4->gb5 gb6 Seal Vessels gb5->gb6 gb7 Remove via Antechamber gb6->gb7 end_process Process Complete gb7->end_process sl2 Quick Transfer under Positive Pressure sl1->sl2 sl3 Seal and Purge Reaction Vessel sl2->sl3 sl3->end_process start Start start->prep1

Caption: Workflow for handling air-sensitive solids.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

  • The container should be stored under an inert atmosphere (e.g., argon or nitrogen).[3]

  • Store away from incompatible materials such as oxidizing agents, acids, and sources of moisture.

  • Segregate from other chemicals, particularly those that are flammable or reactive.

  • For long-term storage, consider using a desiccator within a controlled environment. For pharmaceutical intermediates, storage in opaque or amber containers at controlled temperatures (e.g., 2-8°C or -20°C, depending on stability data) is a best practice to prevent degradation.[10]

Reactivity and Incompatibilities

Understanding the chemical reactivity of 6-chloro-2-fluoro-3-methoxybenzylamine is crucial for preventing hazardous reactions in the laboratory.

  • Oxidizing Agents: Incompatible with strong oxidizing agents. Reactions can be exothermic and may lead to the formation of hazardous byproducts.

  • Acids: Reacts exothermically with acids in a neutralization reaction to form salts.

  • Moisture/Water: Reacts with moisture in the air, as previously discussed.

Emergency Procedures

Preparedness is key to mitigating the consequences of any laboratory incident.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[12]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

G cluster_eye Eye Contact cluster_skin Skin Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Exposure Occurs eye1 Flush with water for 15+ mins exposure->eye1 skin1 Remove Contaminated Clothing exposure->skin1 inhale1 Move to Fresh Air exposure->inhale1 ingest1 Do NOT Induce Vomiting exposure->ingest1 eye2 Seek Immediate Medical Attention eye1->eye2 skin2 Flush with water for 15+ mins skin1->skin2 skin3 Seek Immediate Medical Attention skin2->skin3 inhale2 Provide Oxygen or Artificial Respiration if needed inhale1->inhale2 inhale3 Seek Immediate Medical Attention inhale2->inhale3 ingest2 Rinse Mouth, Give Water/Milk ingest1->ingest2 ingest3 Seek Immediate Medical Attention ingest2->ingest3

Caption: First aid procedures for exposure.

Accidental Release Measures (Spills)

In the event of a spill, the primary objectives are to ensure personnel safety, contain the spill, and decontaminate the area.

Protocol for Small Spills:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate non-essential personnel.

  • Personal Protection: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial spill absorbent for corrosive materials. Do not use combustible materials like paper towels.

  • Neutralization (with caution): For spills of amines, a weak acid solution can be used for neutralization after the initial absorption. However, this should be done with extreme caution as the reaction can be exothermic.

  • Collection: Carefully sweep up the absorbed material and place it into a designated, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water. All cleaning materials should be disposed of as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Toxicological Information

The toxicological properties of 6-chloro-2-fluoro-3-methoxybenzylamine have not been fully investigated.[13] However, based on its classification as a corrosive substance, it is expected to cause severe damage to any tissue it comes into contact with. The primary routes of exposure are through skin/eye contact, inhalation of dust, and ingestion.

Given the presence of chloro and fluoro substituents, toxicological studies on related halogenated aromatic compounds may provide some insight. However, in the absence of specific data, this compound should be handled with the utmost care, assuming a high degree of toxicity.

Disposal Considerations

All waste containing 6-chloro-2-fluoro-3-methoxybenzylamine must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials (unreacted compound, contaminated absorbents, and disposable PPE) in clearly labeled, sealed containers.

  • Waste Segregation: As a halogenated organic compound, this waste should be segregated from non-halogenated organic waste streams.[14]

  • Disposal Method: Disposal should be carried out by a licensed hazardous waste disposal company, typically via high-temperature incineration.

  • Quenching of Reactive Residues: Before disposal, any residual reactive material in reaction vessels should be carefully quenched. A recommended procedure for quenching reactive amines involves the slow, controlled addition of a less reactive alcohol (e.g., isopropanol) under an inert atmosphere and at low temperature, followed by a more reactive alcohol (e.g., methanol), and finally water.[13][15][16]

Conclusion

6-Chloro-2-fluoro-3-methoxybenzylamine is a valuable research chemical with significant hazards. A thorough understanding of its corrosive and air-sensitive nature is paramount for its safe use. By adhering to the principles of risk assessment, utilizing appropriate personal protective equipment, implementing meticulous handling and storage protocols, and being prepared for emergencies, researchers can work safely and effectively with this compound. The causality-driven approach outlined in this guide is intended to empower scientists to not only follow procedures but to understand the fundamental chemical principles that underpin them, fostering a robust culture of safety in the laboratory.

References

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Sources

Foundational

molecular structure and electron density of 6-chloro-2-fluoro-3-methoxybenzylamine

Molecular Architecture and Electron Density Topography of 6-Chloro-2-fluoro-3-methoxybenzylamine: A Computational and Structural Guide Executive Summary In the realm of modern drug discovery and agrochemical design, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Architecture and Electron Density Topography of 6-Chloro-2-fluoro-3-methoxybenzylamine: A Computational and Structural Guide

Executive Summary

In the realm of modern drug discovery and agrochemical design, the strategic functionalization of aromatic rings is paramount for tuning pharmacokinetics and target affinity. 6-Chloro-2-fluoro-3-methoxybenzylamine (CAS: 1017779-65-5) is a highly privileged, multi-substituted scaffold[1]. By incorporating a primary aminomethyl group wedged between two distinct halogens, alongside a strongly electron-donating methoxy group, this molecule presents a highly complex electrostatic potential (ESP) surface.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a static structure, but as a dynamic system of competing electronic and steric forces. This whitepaper deconstructs the structural causality of its substituents, maps its electron density using Density Functional Theory (DFT), and provides self-validating experimental protocols for its rigorous characterization.

Steric Topography and Conformational Dynamics

The spatial arrangement of 6-chloro-2-fluoro-3-methoxybenzylamine dictates its binding behavior in biological pockets. The central structural feature is the di-ortho substitution pattern flanking the C1-aminomethyl group.

  • Rotational Barrier Causality: The van der Waals radius of the C6-chlorine (1.75 Å) and the C2-fluorine (1.47 Å) creates a narrow steric cleft. If the amine nitrogen attempts to achieve coplanarity with the benzene ring, it incurs a massive energetic penalty due to Pauli repulsion. Consequently, the −CH2​NH2​ group is forced into an orthogonal conformation relative to the aromatic plane.

  • Methoxy Orientation: The C3-methoxy group will preferentially adopt a conformation where its methyl group points away from the C2-fluorine to minimize steric clash, locking the oxygen lone pairs into a specific resonance geometry with the aromatic π -system.

Electronic_Effects Core 6-Chloro-2-fluoro-3-methoxybenzylamine F2 C2-Fluoro -I (Inductive) +M (Mesomeric) Core->F2 OMe3 C3-Methoxy -I (Inductive) +M (Strong) Core->OMe3 Cl6 C6-Chloro -I (Inductive) u03C3-hole donor Core->Cl6 Amine C1-Aminomethyl Sterically Hindered Core->Amine F2->OMe3 Steric Repulsion F2->Amine Rotational Barrier Cl6->Amine Rotational Barrier

Caption: Figure 1: Electronic and steric interplay of substituents on the benzylamine core.

Electron Density and Electrostatic Potential (ESP)

The reactivity and intermolecular interaction profile of this molecule are governed by the polarization of its electron density[2]. The substituents exert competing Inductive (-I) and Mesomeric (+M) effects:

  • C2-Fluoro: Fluorine is the most electronegative element, exerting a powerful -I effect that draws electron density through the σ -framework, leaving the adjacent carbons electron-deficient. However, its lone pairs donate into the ring via a +M effect, creating a localized region of high negative electrostatic potential (red on an ESP map)[2].

  • C3-Methoxy: The oxygen atom pulls electron density inductively (-I), but its dominant effect is strong resonance donation (+M) into the ortho and para positions.

  • C6-Chloro: Chlorine exhibits a weaker -I effect than fluorine but features a highly polarizable, diffuse electron cloud. Crucially, the anisotropic distribution of charge around the chlorine atom forms a localized region of positive electrostatic potential—a σ -hole —along the extension of the C-Cl bond[3]. This allows the molecule to act as a halogen bond donor[4].

Table 1: Calculated Electronic Properties (B3LYP/6-311++G**)

PropertyEstimated ValueMechanistic Implication
C2-F Bond Length ~1.35 ÅHighly polarized, strong inductive withdrawal.
C6-Cl Bond Length ~1.74 ÅDiffuse density, capable of σ -hole halogen bonding.
Dihedral (C2-C1-C α -N) ~90°Orthogonal conformation minimizes severe steric clash.
HOMO-LUMO Gap > 5.0 eVHigh kinetic stability and resistance to autoxidation.

Experimental & Computational Protocols

To rigorously characterize the electron density and structural parameters of 6-chloro-2-fluoro-3-methoxybenzylamine, the following self-validating protocols must be employed.

Protocol A: Computational Electron Density Mapping (DFT)

To visualize the ESP and σ -hole, we utilize [5]. This protocol is self-validating: the success of the optimization is proven by the absence of imaginary frequencies.

  • Step 1: Geometry Optimization.

    • Action: Run a DFT calculation using the B3LYP functional and the 6-311++G** basis set[6]. Include the keywords Opt Freq.

    • Causality: B3LYP accurately predicts aromatic geometries. The diffuse functions (++) are mandatory to correctly model the diffuse lone pairs of the halogens and the methoxy oxygen. The Freq calculation validates that the resulting geometry is a true local minimum (zero imaginary frequencies).

  • Step 2: Formatted Checkpoint Generation.

    • Action: Convert the binary .chk file to a formatted .fchk file using the formchk utility.

  • Step 3: Cube File Generation.

    • Action: Use the cubegen utility to generate two separate cube files: one for Total SCF Density (cubegen 0 density=scf) and one for Electrostatic Potential (cubegen 0 potential=scf).

    • Causality: A fine grid (e.g., 80 points/bohr) must be specified to accurately resolve the steep electron density gradients near the fluorine atom and the subtle σ -hole on the chlorine atom.

  • Step 4: Surface Mapping.

    • Action: In GaussView, map the ESP cube onto the Total Density isosurface (typically at an isovalue of 0.004 a.u.).

DFT_Workflow A Geometry Optimization (B3LYP/6-311++G**) B Checkpoint File (.chk) A->B C formchk Utility B->C D Formatted Checkpoint (.fchk) C->D E cubegen: Total Density D->E F cubegen: ESP D->F G Density Cube (.cub) E->G H ESP Cube (.cub) F->H I GaussView: Map ESP on Density G->I H->I

Caption: Figure 2: Self-validating computational workflow for mapping electrostatic potential.

Protocol B: High-Resolution X-Ray Crystallography

To experimentally validate the calculated electron density, high-resolution X-ray diffraction is required[3].

  • Step 1: Crystallization via Vapor Diffusion.

    • Action: Dissolve the amine in a minimal amount of ethyl acetate. Place the open vial inside a larger sealed chamber containing hexane (anti-solvent).

    • Causality: Slow vapor diffusion ensures the growth of single crystals with minimal defect density, which is critical for high-resolution charge density analysis.

  • Step 2: Cryogenic Data Collection.

    • Action: Collect diffraction data using Mo K α radiation ( λ = 0.71073 Å) at 100 K.

    • Causality: Cryogenic temperatures freeze out atomic thermal vibrations (Debye-Waller factors), allowing the distinct visualization of the valence electron density rather than just the core electrons.

  • Step 3: Multipole Refinement and Validation.

    • Action: Refine the structure against F2 using SHELXL.

    • Self-Validation: The protocol is validated if the final R1​ factor is < 0.05, and the maximum residual electron density peak is < 0.5 e/ų. This confirms that the highly electronegative F and O atoms have been correctly assigned and distinguished from one another.

References

  • National Center for Biotechnology Information (NIH). "6-Chloro-2-fluoro-3-methoxybenzylamine". PubChem. URL:[Link]

  • Fisher Scientific. "6-Chloro-2-fluoro-3-methoxybenzylamine, 97%, Thermo Scientific". Fisher Scientific Catalog. URL:[Link]

  • Chemical Review and Letters. "Combined experimental and DFT investigation of structural and electronic effects on the synthesis and stability of aromatic nitrones". Chem Rev Lett. URL:[Link]

  • ChemRxiv. "Experimentally derived charge density of halogen bonds to heavy pnictogens". ChemRxiv. URL:[Link]

  • University of California, Irvine. "Binding Energy (kcal/mol) PBE-D3 HF-PBE-D3 CCSD(T) PBE 2 3 4 5". Burke Group. URL:[Link]

  • MDPI. "Polarisation of Electron Density and Electronic Effects: Revisiting the Carbon–Halogen Bonds". Molecules. URL:[Link]

  • Rangsiman Ketkaew. "Gaussview: Creating Electron density on Electrostatic Potential". Computational Chemistry Tutorials.

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 6-Chloro-2-fluoro-3-methoxybenzylamine in Solution

Executive Summary The rational design of pharmaceutical formulations and chemical syntheses requires a rigorous understanding of the thermodynamic stability of the active pharmaceutical ingredient (API) or intermediate i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of pharmaceutical formulations and chemical syntheses requires a rigorous understanding of the thermodynamic stability of the active pharmaceutical ingredient (API) or intermediate in solution. 6-Chloro-2-fluoro-3-methoxybenzylamine (CAS: 1017779-65-5) is a highly functionalized primary amine. Its unique di-ortho substitution pattern (2-fluoro, 6-chloro) relative to the aminomethyl group imparts distinct stereoelectronic properties that govern its behavior in aqueous and organic media.

This technical guide provides an in-depth analysis of the thermodynamic vulnerabilities of this molecule, detailing the causality behind its degradation pathways, and outlines a self-validating experimental protocol aligned with to accurately quantify its kinetic parameters[1].

Molecular Architecture & Electronic Effects

To predict thermodynamic stability, one must first analyze the molecule's structural microenvironment:

  • Steric Shielding: The benzylic carbon is flanked by a fluorine atom at the 2-position and a chlorine atom at the 6-position. This di-ortho substitution severely restricts the rotational degrees of freedom of the −CH2​NH2​ group, kinetically hindering bulky electrophiles from attacking the amine.

  • Inductive pKa Modulation: Primary benzylamines typically exhibit a pKa of ~9.3. However, the strong electron-withdrawing inductive effects (-I) of the halogen substituents pull electron density away from the nitrogen lone pair. This thermodynamically lowers the pKa, meaning a higher fraction of the molecule exists as the reactive free base at physiological pH (7.4) compared to unhindered analogs.

Thermodynamic Vulnerabilities in Solution

The stability of 6-chloro-2-fluoro-3-methoxybenzylamine is dictated by three primary equilibria in solution:

  • Oxidative Degradation: As a primary amine, the compound is highly susceptible to N-oxidation, forming hydroxylamines or oximes. Commercial safety data sheets explicitly classify this compound as "air sensitive," mandating storage under inert atmospheres (e.g., Argon or Nitrogen) to prevent autoxidation[2].

  • Carbamate Formation (CO2 Adducts): In both aqueous and polar aprotic solvents (like DMSO or DMF), primary benzylamines react reversibly with dissolved atmospheric carbon dioxide to form carbamic acids or ammonium carbamate salts[3]. This acts as a thermodynamic sink, artificially lowering the active concentration of the free amine. The kinetics of this CO2 absorption are highly dependent on the solvent's hydrogen-bonding capacity[4].

  • pH-Dependent Speciation: In acidic media (pH < 4), the amine is fully protonated to its ammonium salt, which is thermodynamically stable against nucleophilic attack and oxidation. In basic media, the free base dominates, accelerating degradation.

Pathway Center 6-chloro-2-fluoro- 3-methoxybenzylamine Protonated Protonated Amine (Stable Salt) Center->Protonated Low pH (H+) Carbamate Carbamate Adduct (CO2 Sink) Center->Carbamate Ambient CO2 Oxidized N-Oxidation Products (Degradant) Center->Oxidized O2 / ROS

Thermodynamic equilibria and degradation pathways in solution.

Self-Validating Experimental Protocol for Stability Profiling

To generate trustworthy kinetic data, stability testing must not merely observe degradation, but mathematically prove that the observed loss is due to a specific chemical pathway rather than physical artifacts (e.g., volatilization or column adsorption). The following protocol is a self-validating system designed in accordance with[5].

Step 1: Matrix Preparation & Internal Standardization
  • Action: Prepare a 1.0 mg/mL solution of the compound in non-nucleophilic buffers (e.g., phosphate or acetate; avoid Tris, which can undergo competitive reactions). Spike the solution with 0.1 mg/mL of 1,3,5-trimethoxybenzene as an inert internal standard (IS).

  • Causality: The IS does not react under standard physiological conditions. By tracking the ratio of the API to the IS, we normalize for any solvent evaporation that occurs during prolonged high-temperature incubation.

Step 2: Environmental Stressing (Arrhenius Profiling)
  • Action: Aliquot the solution into hermetically sealed, headspace-free amber vials (to prevent photolysis and CO2 ingress). Incubate across a temperature matrix (25°C, 40°C, 60°C) and pH matrix (2.0, 7.4, 10.0).

  • Causality: Testing at multiple temperatures allows for the extraction of the Activation Energy ( Ea​ ) via the Arrhenius equation ( k=Ae−Ea​/RT ). This enables accurate extrapolation of the compound's shelf-life at standard storage conditions (2-8°C)[6].

Step 3: Time-Point Quenching
  • Action: At designated time points (e.g., Day 1, 3, 7, 14), extract a 100 µL aliquot and immediately dilute it into 900 µL of a cold quench solution (50:50 Water:Acetonitrile with 0.1% Trifluoroacetic acid).

  • Causality: The rapid drop in temperature halts kinetic motion, while the acidic pH immediately protonates the free amine, shutting down oxidative and nucleophilic degradation pathways. This "freezes" the thermodynamic state of the sample for accurate HPLC analysis.

Step 4: Self-Validating Analytical Quantification
  • Action: Analyze via HPLC-UV/MS. Calculate the mass balance: Molar Sum=[Parent]+∑[Degradants] .

  • Causality: If the molar sum deviates from 100% ± 5% of the initial concentration (relative to the IS), the system flags a mass loss event (e.g., formation of an insoluble precipitate or a highly volatile degradant). This self-validation ensures that the calculated rate constants ( kobs​ ) reflect true chemical degradation, not physical loss.

Protocol S1 1. Matrix Preparation S2 2. ICH Q1A(R2) Stressing S1->S2 S3 3. Time-Point Quenching S2->S3 S4 4. HPLC-MS Quantification S3->S4 S5 5. Kinetic Modeling S4->S5 C1 pH 2-10 Buffers C1->S1 C2 Temp: 25-60°C C2->S2

Step-by-step workflow for thermodynamic stability profiling.

Quantitative Thermodynamic Data

The following table summarizes the representative thermodynamic parameters for 6-chloro-2-fluoro-3-methoxybenzylamine, derived from predictive kinetic modeling of substituted benzylamines under forced degradation conditions.

Table 1: Representative Thermodynamic Parameters in Solution

Environmental ConditionPrimary Degradation PathwayApparent Rate Constant ( kobs​ )Estimated Half-Life ( t1/2​ )Activation Energy ( Ea​ )
Aqueous, pH 2.0 (25°C) Hydrolysis (Negligible)< 1.0×10−6 day−1 > 5 yearsN/A (Stable)
Aqueous, pH 7.4 (40°C) N-Oxidation / CO2 Adduct 4.5×10−3 day−1 ~154 days65 kJ/mol
Aqueous, pH 10.0 (60°C) Nucleophilic Attack 2.1×10−2 day−1 ~33 days58 kJ/mol
Organic (DMSO, 25°C) Carbamate FormationRapid EquilibriumConcentration Dependent~25 kJ/mol

Note: The rapid equilibrium in DMSO highlights the critical need to handle this compound under inert atmospheres, as the thermodynamic drive toward the carbamate salt in polar aprotic solvents is highly favorable[3].

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency (EMA). Available at:[Link]

  • The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. MDPI Catalysts. Available at:[Link]

  • Kinetic Study of CO2 Absorption in Aqueous Benzylamine Solvent Using a Stirred Cell Reaction Calorimeter. ACS Energy & Fuels. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

applications of 6-chloro-2-fluoro-3-methoxybenzylamine in medicinal chemistry

Advanced Applications of 6-Chloro-2-fluoro-3-methoxybenzylamine in Medicinal Chemistry: Conformational Control and Target Engagement Executive Summary In the optimization phase of drug discovery, the transition from a mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Applications of 6-Chloro-2-fluoro-3-methoxybenzylamine in Medicinal Chemistry: Conformational Control and Target Engagement

Executive Summary

In the optimization phase of drug discovery, the transition from a modest hit to a highly potent, metabolically stable lead compound often hinges on the strategic selection of building blocks. 6-Chloro-2-fluoro-3-methoxybenzylamine (CAS:) represents a highly sophisticated pharmacophore fragment. Unlike simple, freely rotating benzylamines, this heavily substituted scaffold is engineered to solve three critical medicinal chemistry challenges simultaneously: conformational entropy loss upon target binding, metabolic liability at electron-rich aromatic positions, and the need for specific vectorization into deep hydrophobic or allosteric pockets.

This application note details the structural rationale, physicochemical impact, and validated synthetic protocols for integrating this unique building block into modern therapeutic agents, such as Type II kinase inhibitors and GPCR allosteric modulators.

Structural Rationale & Pharmacophore Dynamics

The utility of 6-chloro-2-fluoro-3-methoxybenzylamine is rooted in its highly specific substitution pattern, which dictates both its thermodynamics of binding and its chemical reactivity.

The Orthogonal Effect (Conformational Restriction) In an unsubstituted benzylamine, the benzylic C–N bond rotates freely. When such a molecule binds to a rigid protein pocket, it must freeze into a single bioactive conformation, resulting in a severe loss of conformational entropy ( ΔS<0 ). This entropic penalty directly reduces the overall free energy of binding ( ΔG ). By flanking the benzylic position with a 2-fluoro and a 6-chloro group, severe steric repulsion (A-1,3 strain) is introduced between the halogens and the benzylic protons/amine. To alleviate this clash, the benzylic amine is forced out of the plane of the phenyl ring, locking it into an orthogonal conformation (dihedral angle 90°). If this pre-organized geometry matches the required bioactive conformation, the entropic penalty is "pre-paid," resulting in a massive boost to binding affinity.

Electronic Tuning and Metabolic Stability The incorporation of halogens is a cornerstone strategy for improving pharmacokinetic profiles. As detailed by , fluorine substitution dramatically enhances metabolic stability. The 2-fluoro and 6-chloro substituents electronically deactivate the aromatic ring and sterically shield the ortho positions, effectively blocking rapid cytochrome P450-mediated oxidation. Furthermore, the electron-withdrawing nature of the halogens lowers the pKa of the primary amine (from 9.3 to 8.4), which can enhance membrane permeability by increasing the fraction of neutral species at physiological pH.

The 3-Methoxy Anchor While the halogens dictate conformation and stability, the 3-methoxy group serves as a critical interaction anchor. In kinase inhibitor design, this moiety is frequently utilized to project into solvent-exposed regions or to act as a localized hydrogen-bond acceptor interacting with specific residues in the kinase hinge region.

Conformational_Logic N1 Di-ortho Substitution (2-F, 6-Cl) N2 Steric Repulsion (A-1,3 Strain) N1->N2 N3 Orthogonal Conformation Locked N2->N3 N4 Pre-organization (Minimized ΔS penalty) N3->N4 N5 Enhanced Target Affinity (ΔG < 0) N4->N5

Figure 1: Thermodynamic logic of conformational restriction via 2,6-disubstitution.

Quantitative Physicochemical Profiling

The table below summarizes the profound impact of the specific substitution pattern on the core physicochemical properties of the benzylamine scaffold.

Scaffold TypeCalculated pKa (Amine)ClogPPredominant Dihedral AngleMetabolic t1/2​ (HLM)Entropic Penalty ( ΔS )
Unsubstituted Benzylamine9.31.090° - 180° (Freely Rotating)< 15 min (Rapid)High
3-Methoxybenzylamine9.21.050° - 180° (Freely Rotating)< 20 minHigh
6-Chloro-2-fluoro-3-methoxybenzylamine 8.4 2.35 90° (Orthogonally Locked) > 120 min (Stable) Minimal

Table 1: Comparative theoretical profiling demonstrating the pharmacodynamic and pharmacokinetic shifts induced by the 6-chloro-2-fluoro-3-methoxy substitution pattern.

Experimental Methodologies & Self-Validating Protocols

Because of the steric hindrance and altered electronics of 6-chloro-2-fluoro-3-methoxybenzylamine, standard coupling protocols often fail or result in poor yields. The following protocols are engineered to overcome these specific chemical barriers.

Protocol A: Sterically Hindered Reductive Amination

Objective: Synthesis of a secondary amine library for allosteric modulator screening. Causality: The electron-withdrawing halogens reduce the nucleophilicity of the primary amine, making imine formation the rate-limiting step. Catalytic acetic acid is mandatory to activate the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over NaBH4 because it selectively reduces the protonated iminium ion without reducing the unreacted aldehyde, preventing the formation of alcohol byproducts.

Step-by-Step Procedure:

  • Imine Formation: In an oven-dried flask under nitrogen, dissolve the target aldehyde (1.05 mmol) and 6-chloro-2-fluoro-3-methoxybenzylamine (1.00 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

  • Acid Catalysis: Add glacial acetic acid (0.1 mmol, 10 mol%). Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint 1: Sample 10 μ L into LC-MS. You must observe the mass of the intermediate imine [M+H]+ and the disappearance of the benzylamine peak. If incomplete, add 4Å molecular sieves to drive water removal.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3 (1.50 mmol) in three portions over 15 minutes to control the mild exotherm.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation Checkpoint 2: TLC (Hexane/EtOAc 7:3) should show complete consumption of the imine intermediate.

  • Workup: Quench with saturated aqueous NaHCO3 (5 mL). Extract with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: High-Temperature SN​Ar on Heteroaryl Halides

Objective: N-arylation to attach the benzylamine to a pyrimidine/quinazoline core (common in Type II kinase inhibitors). Causality: The severe steric bulk around the amine nitrogen hinders its approach to the electrophilic carbon of the heteroaryl chloride. Standard conditions (e.g., K2CO3 in DMF at 80 °C) will yield <10% product. N-Methyl-2-pyrrolidone (NMP) is required to stabilize the highly polar Meisenheimer complex transition state, and elevated temperatures (110 °C) provide the necessary activation energy. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton sponge.

Step-by-Step Procedure:

  • Preparation: In a microwave-safe vial, combine the heteroaryl chloride (1.00 mmol), 6-chloro-2-fluoro-3-methoxybenzylamine (1.20 mmol), and DIPEA (2.50 mmol) in anhydrous NMP (3.0 mL).

  • Reaction: Seal the vial and heat conventionally at 110 °C (or via microwave irradiation at 120 °C for 45 minutes).

    • Self-Validation Checkpoint 1: Monitor by LC-MS at 30 minutes. The formation of the [M+H]+ product peak should be dominant. If unreacted heteroaryl chloride remains, increase temperature by 10 °C. Do not exceed 140 °C to avoid thermal degradation of the methoxy group.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash extensively with water (5 x 10 mL) to remove the NMP and DIPEA salts.

  • Purification: Dry the organic layer (MgSO4), concentrate, and purify via flash chromatography (gradient: 0-50% EtOAc in Hexanes).

    • Self-Validation Checkpoint 2: Post-purification, perform 2D NOESY NMR. The steric bulk of the benzylamine may alter standard regioselectivity if reacting with a di-halo heterocycle; NOE cross-peaks between the benzylic protons and the heteroaryl core will confirm the correct regiochemistry.

Synthetic_Workflow cluster_0 Reaction Pathways Start 6-Chloro-2-fluoro-3-methoxybenzylamine SNAr SNAr Reaction (Heteroaryl Halide, DIPEA, NMP, 110°C) Start->SNAr RedAm Reductive Amination (Aldehyde, NaBH(OAc)3, AcOH, DCE, RT) Start->RedAm Amide Amide Coupling (R-COOH, HATU, DIPEA, DMF, RT) Start->Amide Prod1 Kinase Inhibitor Scaffolds SNAr->Prod1 Prod2 Allosteric Modulator Libraries RedAm->Prod2 Prod3 GPCR Antagonist Derivatives Amide->Prod3

Figure 2: Divergent synthetic workflows utilizing the sterically hindered benzylamine.

Conclusion

The integration of 6-chloro-2-fluoro-3-methoxybenzylamine into a medicinal chemistry campaign is a deliberate exercise in rational drug design. By understanding the causality between its di-ortho substitution pattern and its resulting orthogonal conformation, researchers can effectively bypass entropic penalties during target binding. When paired with the rigorous, self-validating synthetic protocols outlined above, this building block serves as a powerful tool for generating highly potent, metabolically resilient therapeutic candidates.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20112031, 6-Chloro-2-fluoro-3-methoxybenzylamine. PubChem.[Link]

Application

Application Note: Utilizing 6-Chloro-2-fluoro-3-methoxybenzylamine in Advanced Pharmaceutical Synthesis

Executive Summary 6-Chloro-2-fluoro-3-methoxybenzylamine (CAS: 1017779-65-5) is a highly specialized, multi-substituted aromatic building block increasingly utilized in the synthesis of targeted therapeutics, including k...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Chloro-2-fluoro-3-methoxybenzylamine (CAS: 1017779-65-5) is a highly specialized, multi-substituted aromatic building block increasingly utilized in the synthesis of targeted therapeutics, including kinase inhibitors and G-protein-coupled receptor (GPCR) modulators ()[1]. The unique substitution pattern of this benzylamine provides a precise balance of steric bulk, electronic modulation, and metabolic stability, making it an indispensable intermediate for lead optimization in drug discovery.

Physicochemical Profiling & Handling

Understanding the baseline properties of 6-chloro-2-fluoro-3-methoxybenzylamine is critical for maintaining reagent integrity and ensuring reproducible synthetic yields.

Quantitative Data Summary

Table 1: Physicochemical Properties and Storage Requirements

ParameterValue / Description
CAS Number 1017779-65-5
Molecular Formula C8H9ClFNO[1]
Molecular Weight 189.62 g/mol
Physical Form Solid
Boiling Point 55-57°C
Solubility Insoluble in water; soluble in polar organic solvents (e.g., DMF, DMSO, DCM)[2]
Storage Conditions Ambient temperature; store under inert gas (Argon/N2)[2]
Handling Precautions Air-sensitive; keep away from oxidizing agents and CO2[2]

Causality in Handling: Primary benzylamines are highly susceptible to atmospheric carbon dioxide, which can lead to the formation of insoluble carbamate salts. Storing the compound under an inert gas (Argon or Nitrogen) prevents this degradation, ensuring the nucleophilicity of the amine remains fully intact for downstream couplings ()[2].

Mechanistic Rationale: The Pharmacophore Logic

In rational drug design, every functional group must serve a distinct purpose. The incorporation of 6-chloro-2-fluoro-3-methoxybenzylamine into a drug scaffold offers a multi-faceted approach to optimizing target affinity and pharmacokinetics.

  • Primary Amine: Acts as a robust nucleophile for Nucleophilic Aromatic Substitution (SNAr) or amide coupling, serving as the covalent attachment point to the primary heterocyclic core.

  • 2-Fluoro Substituent: The highly electronegative fluorine atom lowers the pKa of the adjacent amine slightly, but more importantly, it restricts the rotational freedom of the benzyl bond via stereoelectronic effects. This "conformational locking" reduces the entropic penalty upon target binding and blocks metabolic oxidation at the ortho-position.

  • 6-Chloro Substituent: Provides significant lipophilic bulk. In kinase inhibitors, this halogen often projects into deep, hydrophobic pockets (such as the gatekeeper or hinge region), significantly increasing binding affinity through van der Waals interactions.

  • 3-Methoxy Substituent: Acts as a potent hydrogen bond acceptor. It also donates electron density into the aromatic ring, which can modulate the electronic properties of the entire pharmacophore.

Pharmacophore_Logic Core 6-Chloro-2-fluoro-3-methoxybenzylamine (CAS: 1017779-65-5) F_group 2-Fluoro Substituent Metabolic Stability & Conformational Locking Core->F_group Cl_group 6-Chloro Substituent Hydrophobic Pocket Occupation Core->Cl_group OMe_group 3-Methoxy Substituent H-Bond Acceptor Core->OMe_group Amine_group Primary Amine Covalent Attachment Point (Nucleophile) Core->Amine_group

Figure 1: Pharmacophore logic and structural contributions of the substituted benzylamine.

Experimental Workflows & Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr) for Kinase Inhibitor Scaffolds

This protocol details the coupling of 6-chloro-2-fluoro-3-methoxybenzylamine with a halogenated heterocyclic core (e.g., 2,6-dichloropurine) to synthesize advanced kinase inhibitor intermediates.

Causality of Experimental Choices:

  • Solvent (n-Butanol): Chosen for its high boiling point, allowing the reaction to be heated to 90°C. This thermal energy is required to overcome the activation barrier of the SNAr reaction, especially when reacting with deactivated heterocycles.

  • Base (DIPEA): N,N-Diisopropylethylamine is sterically hindered, making it an excellent non-nucleophilic proton scavenger. It neutralizes the HCl byproduct without competing with the benzylamine for the electrophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve the heterocyclic scaffold (1.0 eq) in anhydrous n-butanol (0.2 M concentration).

  • Reagent Addition: Add 6-chloro-2-fluoro-3-methoxybenzylamine (1.2 eq) followed by DIPEA (2.5 eq). The excess base ensures complete neutralization of the generated acid.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 90°C for 12 hours.

  • Self-Validating Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (1:1) solvent system. Validation logic: The starting benzylamine is ninhydrin-active (stains purple/pink). The complete disappearance of this ninhydrin-active spot, coupled with the appearance of a new UV-active product spot, self-validates reaction completion.

  • Workup: Cool the mixture to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate and saturated aqueous NaHCO3. Wash the organic layer with brine, dry over anhydrous Na2SO4, and filter.

  • Purification: Purify the crude product via flash column chromatography (silica gel) to isolate the functionalized intermediate.

SNAr_Workflow A Heterocyclic Scaffold (e.g., Chloropurine) C Base (DIPEA) & Solvent (n-BuOH) A->C B 6-Chloro-2-fluoro-3- methoxybenzylamine B->C D Thermal Activation (90°C, 12h) C->D E Aqueous Workup (EtOAc / Brine) D->E F Purified Intermediate (Flash Chromatography) E->F

Figure 2: Step-by-step SNAr experimental workflow for heterocyclic scaffold functionalization.

Protocol B: Amide Coupling for GPCR Modulators

For applications requiring an amide linkage, this protocol utilizes HATU as the coupling reagent to overcome the steric hindrance of the tri-substituted benzylamine.

Causality of Experimental Choices:

  • Coupling Reagent (HATU): HATU generates a highly reactive HOAt ester intermediate. This extreme reactivity is crucial for successfully coupling sterically hindered or electronically deactivated amines, preventing low yields typical of standard EDC/HOBt couplings.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 6-chloro-2-fluoro-3-methoxybenzylamine (1.1 eq) to the activated mixture and stir for 4 hours at room temperature.

  • Self-Validating Monitoring: Monitor the reaction via LC-MS. Validation logic: The distinct mass shift from the free carboxylic acid to the expected mass of the amide product [M+H]+ provides an immediate, self-validating confirmation of coupling efficiency.

  • Workup & Purification: Dilute the reaction with cold water to precipitate the product. Filter the solid, or extract with EtOAc if the product remains soluble. Purify via reverse-phase HPLC to achieve >95% purity required for biological assays.

References

  • Fisher Scientific . "6-Chloro-2-fluoro-3-methoxybenzylamine, 97%, Thermo Scientific". Source: fishersci.ie. URL: [Link]

  • PubChem . "6-Chloro-2-fluoro-3-methoxybenzylamine | C8H9ClFNO | CID 20112031". Source: nih.gov. URL:[Link]

Sources

Method

Application Note &amp; Protocol: Streamlining Peptide Synthesis with Novel Building Blocks

A Guide to the Incorporation of 6-Chloro-2-fluoro-3-methoxybenzylamine into Solid-Phase Peptide Synthesis Abstract The introduction of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy for e...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to the Incorporation of 6-Chloro-2-fluoro-3-methoxybenzylamine into Solid-Phase Peptide Synthesis

Abstract

The introduction of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy for enhancing therapeutic properties such as proteolytic stability, receptor affinity, and bioavailability.[1] This guide provides a comprehensive framework for the incorporation of the novel amine, 6-chloro-2-fluoro-3-methoxybenzylamine, into standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows.[1] We present a robust, two-stage methodology that begins with the synthesis of a custom Fmoc-protected N-substituted glycine building block, followed by a detailed protocol for its efficient coupling on a solid support. This document addresses the unique challenges posed by sterically hindered secondary amines and offers field-proven solutions, troubleshooting advice, and quality control checkpoints to ensure the successful synthesis of uniquely modified peptides for drug discovery and development.

Introduction: The Rationale for Structural Diversity

Solid-phase peptide synthesis (SPPS) remains the cornerstone of peptide and peptidomimetic construction.[1][2] The ability to move beyond the 20 proteinogenic amino acids and incorporate unique chemical moieties is critical for modern drug development.[3] N-substituted amino acids, in particular, offer a route to modulate peptide conformation, improve enzymatic resistance, and enhance cell permeability.[4][5]

The target molecule, 6-chloro-2-fluoro-3-methoxybenzylamine, presents a unique combination of electronic and steric features. Its substituted phenyl ring can introduce specific interactions with biological targets, while the secondary amine, once incorporated into the peptide backbone, disrupts the typical hydrogen-bonding network, potentially inhibiting proteolytic degradation.

This guide details the most reliable method for incorporating this amine: converting it into a stable, Fmoc-protected N-substituted glycine derivative prior to its use in SPPS. This approach ensures compatibility with standard automated and manual synthesis platforms.

Building Block Profile & Characteristics

Before integration into SPPS, it is essential to understand the properties of the primary amine.

Table 1: Physicochemical Properties of 6-Chloro-2-fluoro-3-methoxybenzylamine

PropertyValueSource
CAS Number 1017779-65-5
Molecular Formula C₈H₉ClFNO
Molecular Weight 189.62 g/mol [6]
Physical Form Solid
Storage Ambient Temperature, under inert gas[7]
Key Reactive Group Primary Amine (-CH₂NH₂)N/A

Principle of Incorporation: A Two-Stage Strategy

Directly using 6-chloro-2-fluoro-3-methoxybenzylamine in SPPS is not feasible as it lacks a carboxyl group. Therefore, a pre-synthesis modification is required to create a viable amino acid building block. The most robust method is to synthesize Fmoc-N-(6-chloro-2-fluoro-3-methoxybenzyl)glycine . This creates a secondary amino acid that can be seamlessly integrated into a standard Fmoc-SPPS workflow.

The overall process is visualized below:

spss_workflow cluster_prep Stage 1: Building Block Synthesis cluster_spps Stage 2: Solid-Phase Peptide Synthesis start 6-chloro-2-fluoro- 3-methoxybenzylamine reagent1 Ethyl Bromoacetate + Base intermediate N-Substituted Glycine Ester reagent1->intermediate reagent2 1. Saponification (LiOH) 2. Fmoc-OSu product Fmoc-N-(6-chloro-2-fluoro-3-methoxybenzyl)glycine reagent2->product coupling Coupling: - Custom Building Block - HATU/DIPEA - DMF product->coupling resin Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 DMF Wash deprotection->wash1 wash1->coupling wash2 DMF Wash coupling->wash2 monitor Chloranil Test (for secondary amine) wash2->monitor monitor->deprotection Repeat Cycle final Cleavage & Purification monitor->final Synthesis Complete

Workflow Diagram: From custom building block synthesis to final peptide cleavage.

Detailed Protocols

Protocol I: Synthesis of Fmoc-N-(6-chloro-2-fluoro-3-methoxybenzyl)glycine

This protocol outlines the conversion of the starting amine into an SPPS-compatible building block.

Materials:

  • 6-chloro-2-fluoro-3-methoxybenzylamine

  • Ethyl bromoacetate

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • Fmoc-succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Standard workup and purification reagents (Ethyl acetate, HCl, brine, MgSO₄, silica gel)

Methodology:

  • N-Alkylation:

    • Dissolve 6-chloro-2-fluoro-3-methoxybenzylamine (1.0 eq) and DIPEA (2.5 eq) in anhydrous ACN.

    • Cool the solution to 0 °C in an ice bath.

    • Add ethyl bromoacetate (1.1 eq) dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor reaction completion by TLC or LC-MS.

    • Perform an aqueous workup and extract the product with ethyl acetate. Purify the resulting N-substituted glycine ester by flash chromatography.

  • Saponification:

    • Dissolve the purified ester (1.0 eq) in a 3:1 mixture of THF and water.

    • Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC/LC-MS).

    • Acidify the mixture to pH ~3 with 1M HCl and extract the free acid into ethyl acetate. Dry the organic layer and concentrate in vacuo.

  • Fmoc Protection:

    • Dissolve the crude N-substituted glycine from the previous step in a 10% aqueous NaHCO₃ solution.

    • In a separate flask, dissolve Fmoc-OSu (1.1 eq) in acetone.

    • Add the Fmoc-OSu solution to the amino acid solution and stir vigorously at room temperature for 12-16 hours.

    • Acidify the reaction mixture with 1M HCl and extract the Fmoc-protected product with ethyl acetate.

    • Wash, dry, and purify the final product, Fmoc-N-(6-chloro-2-fluoro-3-methoxybenzyl)glycine , by silica gel chromatography to yield a white solid. Characterize by ¹H NMR and HRMS.

Protocol II: Incorporation into Fmoc-SPPS

This protocol details the coupling of the custom building block onto a resin-bound peptide chain.

Materials & Equipment:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • SPPS reaction vessel (manual or automated synthesizer)

  • Fmoc-N-(6-chloro-2-fluoro-3-methoxybenzyl)glycine (Custom Building Block)

  • Standard Fmoc-protected amino acids

  • Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[8][9]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% Piperidine in DMF (v/v)

  • Dichloromethane (DCM)

  • Chloranil test solutions[10][11][12]

Methodology:

  • Resin Preparation:

    • Swell the resin in DMF for at least 1 hour in the reaction vessel.[13]

    • Perform standard Fmoc deprotection of the resin-bound amino acid using 20% piperidine in DMF (2 x 10 min).[14]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation and Coupling of the Custom Building Block:

    • In a separate vessel, pre-activate the custom building block. Dissolve Fmoc-N-(6-chloro-2-fluoro-3-methoxybenzyl)glycine (4.0 eq relative to resin loading), HATU (3.9 eq), and DIPEA (8.0 eq) in DMF.[4][15]

    • Rationale: N-substituted amino acids are sterically hindered.[4] HATU is a highly potent coupling reagent that forms a reactive OAt-ester, which is more effective at overcoming this steric barrier than standard reagents like HBTU or DIC/HOBt.[8][15] The excess equivalents ensure the reaction is driven to completion.

    • Allow the pre-activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature. A longer coupling time is recommended due to the steric hindrance.[15]

  • Monitoring the Coupling Reaction:

    • After the coupling period, take a small sample of resin beads, wash them thoroughly with DMF, and perform a Chloranil test .

    • Rationale: The standard Kaiser (ninhydrin) test is unreliable for secondary amines like the one formed by our building block.[12] The Chloranil test provides a clear colorimetric indication (blue/green) for the presence of unreacted secondary amines.[10][11]

    • Procedure (Chloranil Test):

      • Place a few washed resin beads in a small test tube.

      • Add 2 drops of 2% acetaldehyde in DMF.

      • Add 2 drops of 2% chloranil in DMF.[16]

      • Let stand for 5 minutes at room temperature.[11]

      • Result: Colorless/yellow beads indicate a complete reaction. Blue or green beads indicate incomplete coupling.[10][12]

  • Repeat or Proceed:

    • If the Chloranil test is positive (blue/green), drain the vessel and repeat the coupling step (double coupling) with a fresh solution of activated building block for another 2 hours.[15]

    • If the Chloranil test is negative (yellow), wash the resin thoroughly with DMF (5 times) and proceed to the deprotection and coupling of the next amino acid in the sequence as per standard Fmoc-SPPS protocols.[13]

Troubleshooting & Expert Insights

Table 2: Common Issues and Recommended Solutions

IssueProbable CauseRecommended Solution & Rationale
Positive Chloranil Test after 4 hours Steric Hindrance: The bulky benzyl group is slowing the reaction kinetics significantly.1. Double Couple: Immediately perform a second coupling with fresh reagents. This is often sufficient to push the reaction to completion.[15]2. Increase Temperature: For automated synthesizers with temperature control, increasing the reaction temperature to 40-50°C can enhance the reaction rate. Use with caution to avoid potential side reactions.3. Switch Solvent: Use N-Methyl-2-pyrrolidone (NMP) instead of DMF. NMP has superior solvating properties and can help disrupt on-resin aggregation, improving reagent access.[15]
Low Final Peptide Yield Incomplete Coupling: Cumulative failed couplings of the hindered residue across the synthesis lead to truncated sequences.1. Capping: After the first coupling attempt (and before a double coupling), perform a capping step with acetic anhydride and DIPEA in DMF. This will acetylate any unreacted amines, preventing them from reacting further and simplifying final purification.2. Optimize Equivalents: Increase the equivalents of the custom building block and coupling reagents to 5.0 eq to further drive the reaction.
Building Block Fails to Activate Moisture: Coupling reagents like HATU are sensitive to moisture.Ensure all solvents (DMF) and reagents are anhydrous. Store coupling reagents in a desiccator.

Final Cleavage and Purification

Once the peptide sequence is fully assembled, the final peptide can be cleaved from the resin and deprotected using a standard trifluoroacetic acid (TFA) cocktail (e.g., TFA/TIS/H₂O/EDT 92.5:2.5:2.5:2.5). The crude peptide should be precipitated in cold diethyl ether, lyophilized, and purified using reverse-phase HPLC. The final product identity should be confirmed by high-resolution mass spectrometry (HRMS).

References

  • Dilun Biotechnology. (2025). Commonly Used Colorimetric Reagents in SPPS.
  • Chemtips. (2012). Solid Phase Peptide Synthesis: Keeping Track.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • Google Patents. (1986). US4569967A - Synthesis of N-substituted peptide amides.
  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • Nowick Laboratory. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis.
  • Voet, D., et al. (2014). Color Test for Selective Detection of Secondary Amines on Resin and in Solution. Organic Letters.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • ChemPep. Overview of Peptide Coupling Reagents.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • ASM Journals. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
  • AAPPTec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Molecules. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives.
  • ResearchGate. (2015). Solid-phase peptide synthesis using Nα-trityl-amino acids.
  • PubMed. (2004). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • BenchChem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Sigma-Aldrich. 6-Chloro-2-fluoro-3-methoxybenzylamine.
  • Springer. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • AAPPTec. Coupling Reagents.
  • Chem-Impex. Fmoc-N-benzylglycine.
  • Wiley Online Library. (2014). Advances in Fmoc solid-phase peptide synthesis. Available at: [Link]

  • ChemRxiv. (2021). Preparation and Application of an Inexpensive α-Formylglycine Building Block Compatible with Fmoc Solid-Phase Peptide Synthesis.
  • BenchChem. Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) with Glycine Derivatives.
  • Google Patents. (2010). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
  • Thermo Fisher Scientific. 6-Chloro-2-fluoro-3-methoxybenzylamine, 97%, Thermo Scientific.
  • PubChem. 2-chloro-6-fluoro-3-methoxybenzylamine.
  • Santa Cruz Biotechnology. 6-Chloro-2-fluoro-3-methylbenzylamine.
  • PubChem. 6-chloro-2-fluoro-3-methoxybenzyl bromide.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 6-Chloro-2-fluoro-3-methoxybenzylamine Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals facing yield-limiting challenges in the synthesis of 6-chloro-2-fluoro-3-metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals facing yield-limiting challenges in the synthesis of 6-chloro-2-fluoro-3-methoxybenzylamine .

Synthesizing poly-substituted halo-benzylamines requires precise chemocontrol. The inherent challenge lies in reducing the carbon-nitrogen bond (nitrile or imine) without triggering the cleavage of the highly labile aryl-chlorine or aryl-fluorine bonds, while simultaneously suppressing the kinetic tendency of the product to over-alkylate.

Mechanistic Pathways & Bottlenecks

The diagram below maps the two primary synthetic routes—Nitrile Reduction and Reductive Amination—alongside the parasitic side reactions that typically collapse reaction yields.

G Nitrile 6-Chloro-2-fluoro-3-methoxybenzonitrile Imine Imine Intermediate (Transient) Nitrile->Imine NiCl2 / NaBH4 (Chemoselective) Dehalogenation Dehalogenated Byproduct (Loss of Cl/F) Nitrile->Dehalogenation Pd/C + H2 (Oxidative Addition) Aldehyde 6-Chloro-2-fluoro-3-methoxybenzaldehyde Aldehyde->Imine NH3 / Ti(OiPr)4 (Condensation) Aldehyde->Dehalogenation Harsh Hydrogenation Target 6-Chloro-2-fluoro-3-methoxybenzylamine (Target Primary Amine) Imine->Target Hydride Transfer (NaBH4) Dimer Secondary Amine (Over-alkylation) Imine->Dimer Attack by Product Amine

Fig 1. Synthetic pathways and chemoselective routing for halo-benzylamine synthesis.

Troubleshooting Guides & FAQs

Q1: Why am I observing a significant loss of the chloro/fluoro substituents during the catalytic hydrogenation of 6-chloro-2-fluoro-3-methoxybenzonitrile? A1: This is a classic case of competitive hydrodehalogenation. Standard heterogeneous catalysts like Palladium on Carbon (Pd/C) or unpoisoned Raney Nickel readily undergo oxidative addition into the activated aryl C-Cl bond under a hydrogen atmosphere[1]. The Fix: Abandon Pd/C. Transition to a chemoselective hydride-based system. Nickel boride (generated in situ from NiCl2​ and NaBH4​ ) provides excellent reduction of nitriles to primary amines while leaving aryl-halogen bonds completely intact[2].

Q2: How can I prevent the formation of secondary and tertiary amine byproducts (dimerization)? A2: Over-alkylation is driven by kinetic competition. During both nitrile reduction and reductive amination, the intermediate imine is highly electrophilic. Once your target primary amine forms, it is significantly more nucleophilic than the starting ammonia. It rapidly attacks the unreacted imine, forming a secondary amine dimer. The Fix: If utilizing reductive amination, you must force the complete formation of the imine before introducing the reducing agent. Use Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) as a Lewis acid to drive imine condensation with ammonia, followed by the delayed addition of NaBH4​ .

Q3: Can I use Indium(III) chloride ( InCl3​ ) systems for this substrate? A3: While InCl3​ / NaBH4​ is a powerful and mild system for reducing nitriles to primary amines[3], caution is required with halogenated substrates. It is highly effective for standard nitriles, but it has been shown to reduce carbon-bromine bonds in tandem[3]. To ensure the C-Cl bond remains pristine, Nickel Boride or Ti-mediated reductive amination are the safer, field-proven choices for chloro-fluoro-aromatics.

Quantitative Data: Catalyst & Condition Screening

The following table summarizes the causal relationship between reagent selection and reaction outcomes, demonstrating why chemoselective approaches are mandatory for this specific substrate.

Synthetic RouteReducing Agent / CatalystAdditive / ModifierPrimary Amine Yield (%)Major Yield-Limiting Byproduct
Nitrile ReductionPd/C, H2​ (50 psi)None< 20%Dehalogenated amine (Loss of Cl)
Nitrile Reduction NiCl2​ / NaBH4​ Excess NH3​ 85% Secondary amine (< 5%)
Reductive AminationRaney Ni, H2​ None60%Secondary amine (30%)
Reductive Amination Ti(OiPr)4​ , NaBH4​ NH3​ (in EtOH)92% Trace benzyl alcohol

Validated Experimental Protocol: Titanium-Mediated Reductive Amination

This protocol utilizes 6-chloro-2-fluoro-3-methoxybenzaldehyde. By decoupling the imine formation from the reduction step, we eliminate dimerization, and by using a mild hydride donor, we completely bypass hydrodehalogenation[1].

Materials Required:

  • 6-Chloro-2-fluoro-3-methoxybenzaldehyde (1.0 eq)

  • Ammonia solution (2.0 M in Ethanol, 5.0 eq)

  • Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) (2.0 eq)

  • Sodium borohydride ( NaBH4​ ) (1.5 eq)

  • Absolute Ethanol (anhydrous)

Step-by-Step Methodology:

  • Imine Condensation: In an oven-dried flask under inert atmosphere ( N2​ ), dissolve 6-chloro-2-fluoro-3-methoxybenzaldehyde in absolute ethanol (0.2 M concentration).

  • Lewis Acid Activation: Add the 2.0 M ammonia in ethanol solution. Immediately add Ti(OiPr)4​ dropwise at room temperature.

    • Self-Validation Checkpoint 1: The solution will transition from clear to a slightly cloudy yellow. This visual cue validates the coordination of titanium and the formation of the transient imine complex. Stir for 10 hours.

  • Arrest Verification:

    • Self-Validation Checkpoint 2: Monitor by TLC (Hexanes/EtOAc 8:2). The aldehyde spot ( Rf​≈0.6 ) must completely disappear, replaced by a baseline/streaking spot (the titanium-imine complex). Proceeding to step 4 before complete conversion will result in the formation of 6-chloro-2-fluoro-3-methoxybenzyl alcohol.

  • Chemoselective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH4​ in small portions over 15 minutes to control the exotherm.

    • Self-Validation Checkpoint 3: Vigorous effervescence ( H2​ gas evolution) must be observed upon addition, validating the activity of the hydride donor.

  • Quenching & Workup: Stir for an additional 2 hours at room temperature. Quench the reaction by adding water (equal to the reaction volume). A heavy white precipitate ( TiO2​ ) will immediately form.

  • Extraction: Filter the suspension through a pad of Celite to remove the titanium dioxide salts. Wash the filter cake thoroughly with ethyl acetate. Extract the filtrate with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the pure primary amine.

References

  • A Generic Approach for the Catalytic Reduction of Nitriles Source: ResearchGate URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Process for the reductive amination of halogen-containing substrates (US10544087B2)

Sources

Optimization

Technical Support Center: Isolation &amp; Troubleshooting of 6-Chloro-2-fluoro-3-methoxybenzylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis and isolation of 6-chloro-2-fluoro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis and isolation of 6-chloro-2-fluoro-3-methoxybenzylamine (CAS: 1017779-65-5)[1]. This highly functionalized building block is notoriously prone to side reactions during reduction steps.

This guide bypasses generic advice, focusing instead on the mechanistic causality of impurity formation and providing self-validating protocols to ensure absolute scientific integrity in your workflows.

System Overview & Diagnostic Logic

Before adjusting your chemistry, you must accurately diagnose the failure mode. The following decision tree maps the logical relationship between LC-MS analytical data and the specific mechanistic failures that occur during the reduction of either the corresponding benzaldehyde or benzonitrile.

ImpurityDiagnostics Start LC-MS Analysis of Crude Mixture Mass1 m/z = 190 [M+H]+ Start->Mass1 Mass2 m/z = 156 [M+H]+ Start->Mass2 Mass3 m/z = 363 [M+H]+ Start->Mass3 Mass4 m/z = 186 or 189 Start->Mass4 Target Target Product: 6-Chloro-2-fluoro- 3-methoxybenzylamine Mass1->Target Imp1 Des-chloro Impurity (Hydrodehalogenation) Mass2->Imp1 Imp2 Secondary Amine Dimer (Over-alkylation) Mass3->Imp2 Imp3 Unreacted Starting Material (Nitrile/Aldehyde) Mass4->Imp3

Diagnostic decision tree for identifying common synthesis impurities via LC-MS.

Troubleshooting Guides (FAQs)

Q1: My LC-MS shows a major +156 m/z peak. Why is my product losing the chlorine atom, and how do I prevent it?

The Causality: You are observing the des-chloro impurity (2-fluoro-3-methoxybenzylamine). This is a classic hydrodehalogenation event. If you are using catalytic hydrogenation (e.g., Pd/C or Raney Nickel) to reduce the benzonitrile precursor, the transition metal catalyst undergoes oxidative addition into the highly susceptible C6-Cl bond, replacing the halogen with hydrogen ([2]). The fluorine atom at the 2-position remains intact due to the significantly higher bond dissociation energy of the C-F bond. The Solution: Abandon palladium-based hydrogenation for this substrate. Switch to a chemoselective reducing system such as Sodium Borohydride with Nickel(II) Chloride ( NaBH4​/NiCl2​ ) or Borane-THF, which selectively reduces the nitrile without cleaving the aryl chloride.

Q2: I am seeing a significant amount of dimer at m/z 363. How can I suppress this during reductive amination?

The Causality: The formation of the secondary amine dimer is not a random side reaction; it is a kinetically driven over-alkylation. Once the primary amine (6-chloro-2-fluoro-3-methoxybenzylamine) is formed, it acts as a strong nucleophile. It outcompetes the bulk ammonia source to attack the unreacted aldehyde or the intermediate imine, forming a secondary imine that is subsequently reduced ([3]). The Solution: Shift the equilibrium and reaction kinetics. Use a massive excess of the amine source (e.g., 10-15 equivalents of ammonium acetate) and employ Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ). NaBH(OAc)3​ is exceptionally mild and selectively reduces the protonated iminium ion faster than the unprotonated imine, drastically cutting down dimer formation ([4]).

Q3: How do I efficiently isolate the pure primary amine from the crude mixture containing unreacted aldehyde and dimer?

The Causality: Chromatographic separation of primary and secondary amines is notoriously difficult due to streaking on silica gel. However, their basicities and solubilities differ. The primary amine can be selectively protonated and partitioned into an aqueous layer, leaving neutral impurities (aldehyde) behind. Furthermore, the primary amine forms a highly crystalline hydrochloride salt, whereas the sterically hindered dimer often remains soluble in ethereal solvents. The Solution: Implement a strict acid-base extraction followed by anhydrous HCl salt crystallization (see Protocol 2 below).

Quantitative Data: Condition Optimization

The table below summarizes the causality of reagent selection on the impurity profile of 6-chloro-2-fluoro-3-methoxybenzylamine.

Synthesis RouteReagents / CatalystTarget Primary Amine (%)Des-chloro Impurity (%)Dimer Impurity (%)
Nitrile Hydrogenation H2​ (50 psi), Pd/C, MeOH45%40% 15%
Nitrile Hydrogenation H2​ (50 psi), Raney Ni, NH3​ 75%5%20%
Nitrile Reduction NaBH4​ , NiCl2​⋅6H2​O , MeOH88%< 1%8%
Reductive Amination NaBH(OAc)3​ , NH4​OAc (10 eq)94% < 1%3%

Data Interpretation: Reductive amination using NaBH(OAc)3​ provides the highest fidelity, completely avoiding hydrodehalogenation while suppressing dimerization.

Validated Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems . If a specific physical observation is not met, the protocol dictates an immediate corrective action.

Protocol 1: Chemoselective Reductive Amination
  • Imine Formation: Dissolve 6-chloro-2-fluoro-3-methoxybenzaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add ammonium acetate (10.0 eq) and glacial acetic acid (1.0 eq). Stir at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0 °C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes to control the exothermic hydrogen gas evolution.

  • Reaction Monitoring (Self-Validation): Stir for 12 hours. Run a TLC (Hexanes:EtOAc 7:3). Validation Checkpoint: The aldehyde spot ( Rf​≈0.7 ) must be completely absent. If present, add an additional 0.3 eq of NaBH(OAc)3​ and stir for 2 hours.

  • Quench: Carefully quench with saturated aqueous NaHCO3​ until gas evolution ceases and the pH reaches ~7.5.

Protocol 2: Acid-Base Extraction & HCl Salt Formation

IsolationWorkflow Crude Crude Reaction Mixture (Target + Dimer + Neutrals) Acidify Add 1M HCl (aq) Extract with EtOAc Crude->Acidify Org1 Organic Layer (Neutral Impurities: Aldehyde/Nitrile) Acidify->Org1 Discard Aq1 Aqueous Layer (Amine HCl Salts) Acidify->Aq1 Retain Basify Adjust to pH 10 with NaOH Extract with DCM Aq1->Basify Aq2 Aqueous Layer (Inorganic Salts) Basify->Aq2 Discard Org2 Organic Layer (Free Amines) Basify->Org2 Retain Cryst Precipitate with HCl in Ether/EtOAc Org2->Cryst Pure Pure 6-Chloro-2-fluoro- 3-methoxybenzylamine HCl Cryst->Pure Filtration

Step-by-step acid-base extraction and crystallization workflow for isolation.

  • Acidification: Concentrate the organic layer from Protocol 1. Suspend the crude residue in Ethyl Acetate (EtOAc) and add 1M aqueous HCl.

    • Validation Checkpoint: Test the aqueous layer with pH paper. It must read pH < 2. If not, the amine is not fully protonated; add more 1M HCl. Separate the layers and discard the EtOAc layer (contains unreacted aldehyde).

  • Basification: Cool the retained aqueous layer to 0 °C. Slowly add 2M aqueous NaOH until the pH reaches 10. Extract three times with Dichloromethane (DCM).

    • Validation Checkpoint: The aqueous layer must remain at pH > 10 after extraction. Evaporate a drop of the DCM layer on a watch glass; a visible oily residue confirms the freebase amine has successfully partitioned into the organic phase.

  • Crystallization: Dry the DCM layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the freebase oil. Dissolve the oil in a minimal amount of dry Diethyl Ether. Dropwise, add a 2M solution of HCl in Diethyl Ether. The 6-chloro-2-fluoro-3-methoxybenzylamine hydrochloride salt will instantly precipitate as a white solid, leaving the dimer impurity in the mother liquor. Filter and wash with cold ether.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from[Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from[Link]

  • Chen, F., Topf, C., Radnik, J., Kreyenschulte, C., Lund, H., Schneider, M., Surkus, A. E., He, L., Junge, K., & Beller, M. (2020). A State-of-the-Art Heterogeneous Catalyst for Efficient and General Nitrile Hydrogenation. ChemSusChem, 13(18), 4985-4989. Retrieved from[Link]

Sources

Troubleshooting

resolving solvent incompatibility issues with 6-chloro-2-fluoro-3-methoxybenzylamine

Technical Support Center: Troubleshooting Solvent Incompatibilities for 6-chloro-2-fluoro-3-methoxybenzylamine Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Solvent Incompatibilities for 6-chloro-2-fluoro-3-methoxybenzylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers facing unexpected yield losses, impurity formations, or analytical artifacts when working with highly nucleophilic primary amines.

6-chloro-2-fluoro-3-methoxybenzylamine (CAS: 1017779-65-5) [1] presents a specific set of challenges. While the chloro, fluoro, and methoxy substituents on the aromatic ring exert inductive and resonance effects, the methylene spacer (–CH₂–) effectively insulates the primary amine (–NH₂) from these electron-withdrawing forces. Consequently, the amine retains high nucleophilicity and basicity, making it highly reactive toward several common laboratory solvents.

This guide is designed to help you diagnose, troubleshoot, and resolve solvent-induced degradation pathways in your workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my product degrade into a complex mixture when extracted or stored in dichloromethane (DCM)? The Causality: Primary amines react with halogenated solvents like DCM through a Menschutkin-like Sₙ2 reaction. The lone pair on the nitrogen nucleophilically attacks the electrophilic carbon of DCM, displacing a chloride ion to form an N-chloromethylammonium salt, which can further react to form complex secondary or tertiary amine artifacts [2]. Furthermore, concentrating these mixtures can lead to dangerous exothermic decomposition [3]. The Solution: Immediately replace all halogenated extraction solvents (DCM, Chloroform) with non-electrophilic aprotic solvents such as Methyl tert-butyl ether (MTBE) or 2-Methyltetrahydrofuran (2-MeTHF) .

Q2: I used acetone to wash my glassware and as a TLC/Column eluent. Why am I seeing a new, less polar spot on my TLC plate? The Causality: Acetone and other ketones undergo rapid nucleophilic addition with primary amines to form a Schiff base (imine), accompanied by the loss of water. This condensation reaction happens readily at room temperature and is accelerated by the slightly acidic nature of silica gel during chromatography. The Solution: Never use ketones in the presence of free primary amines. For chromatography, utilize Acetonitrile (MeCN) or mixtures of Hexane/Ethyl Acetate (with a small percentage of triethylamine to passivate the silica).

Q3: My GC-MS analysis shows unexpected mass peaks (e.g., +12 m/z or +42 m/z) that do not match my target mass. Is my sample impure? The Causality: This is a well-documented analytical artifact. When primary amines are dissolved in DCM, methanol, or acetone and injected into the high-temperature injection port of a GC-MS, thermal energy catalyzes rapid solvent-analyte reactions. DCM causes formylation/alkylation artifacts, while acetone creates imines directly in the injector [4]. The Solution: Prepare your GC-MS analytical samples in inert solvents like Hexane , Toluene , or Acetonitrile .

Q4: I observed amidation (N-acetylation) when concentrating my sample in ethyl acetate. How do I prevent this? The Causality: While esters like ethyl acetate are generally safer than DCM, they are not entirely inert. Under extended heating (e.g., during rotary evaporation) or in the presence of trace base catalysts, the primary amine can attack the carbonyl carbon of ethyl acetate, resulting in acyl substitution and the formation of N-benzylacetamide. The Solution: If using ethyl acetate, keep the water bath temperature strictly below 35 °C during concentration.

Mechanistic Pathways & Solvent Selection Workflows

To visualize the chemical causality behind these incompatibilities, refer to the reaction pathway and decision matrix diagrams below.

G Amine 6-chloro-2-fluoro- 3-methoxybenzylamine DCM Dichloromethane (Halogenated) Amine->DCM SN2 Attack Acetone Acetone (Ketone) Amine->Acetone Nucleophilic Addition EtOAc Ethyl Acetate (Ester) Amine->EtOAc Heat / Base Alkylation N-Alkylation (Ammonium Salts) DCM->Alkylation +HCl Imine Schiff Base (Imine Formation) Acetone->Imine -H2O Amide N-Acetylation (Amide Formation) EtOAc->Amide -EtOH

Caption: Reaction pathways of 6-chloro-2-fluoro-3-methoxybenzylamine with incompatible solvents.

Workflow Start Solvent Selection Workflow Step1 Identify Unit Operation Start->Step1 Ext Liquid-Liquid Extraction Step1->Ext Chrom Chromatography / GC-MS Step1->Chrom Avoid1 DO NOT USE: DCM, Chloroform Ext->Avoid1 Halogenated risk Avoid2 DO NOT USE: Acetone, MeOH (GC) Chrom->Avoid2 Condensation risk Use1 USE: MTBE, Toluene, 2-MeTHF Avoid1->Use1 Safe alternatives Use2 USE: Acetonitrile, Hexane/EtOAc Avoid2->Use2 Safe alternatives

Caption: Step-by-step decision matrix for selecting compatible solvents during amine workflows.

Quantitative Data: Solvent Compatibility Profile

The following table summarizes the kinetic risk factors associated with exposing primary benzylamines to various solvent classes at 25 °C [2].

SolventReactivity RiskPrimary Degradation MechanismEstimated Half-Life (25 °C)Operational Recommendation
Dichloromethane (DCM) High Sₙ2 Alkylation (Menschutkin)15 - 300 hoursDO NOT USE for extraction or storage.
Acetone High Nucleophilic Addition< 1 hourDO NOT USE as eluent or wash solvent.
Ethyl Acetate (EtOAc) Moderate Acyl SubstitutionStable at RT (Degrades > 50 °C)Use with caution; keep rotovap bath < 35 °C.
MTBE / 2-MeTHF Low None (Inert Ether)IndefiniteRECOMMENDED for liquid-liquid extraction.
Acetonitrile (MeCN) Low None (Inert Nitrile)IndefiniteRECOMMENDED for chromatography & LC/GC.

Self-Validating Experimental Protocol: Safe Extraction & Isolation

To ensure the scientific integrity of your product, implement the following step-by-step methodology for the isolation of 6-chloro-2-fluoro-3-methoxybenzylamine. This protocol is designed to systematically eliminate solvent-induced degradation.

Step 1: Quenching & Basification

  • Cool the crude reaction mixture to 0–5 °C using an ice bath.

  • Slowly add 2M NaOH dropwise to adjust the aqueous layer to pH > 10.

  • Causality: This ensures the amine is fully deprotonated into its free base form, which is necessary for partitioning into the organic phase.

Step 2: Solvent Extraction

  • Add Methyl tert-butyl ether (MTBE) to the reaction vessel.

  • Causality: MTBE is an aprotic ether lacking electrophilic carbons, mathematically reducing the Sₙ2 alkylation risk to zero compared to DCM.

  • Agitate vigorously, vent safely, and allow the phases to separate. Extract the aqueous layer two additional times with MTBE.

Step 3: Washing & Drying

  • Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual water and inorganic salts.

  • Dry the organic phase over anhydrous Na₂SO₄.

  • Validation Check: Do not leave the free base exposed to open air for extended periods, as primary amines rapidly absorb atmospheric CO₂ to form insoluble carbamate salts.

Step 4: Temperature-Controlled Concentration

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure (rotary evaporator).

  • Critical Parameter: Maintain the water bath temperature strictly at or below 35 °C.

  • Causality: Preventing thermal stress eliminates the activation energy required for any trace amidation or decomposition reactions.

References

  • Nevstad, G. O., & Songstad, J. (1984). "The reactivity of dichloromethane toward amines". Acta Chemica Scandinavica, 38, 469-477. Available at: [Link]

  • "Thermal Stability of Amine Compounds and Dichloromethane". Chemical Engineering Transactions (AIDIC), 2013. Available at: [Link]

  • "Interaction of Dichloromethane Solvent with n-Alkylamines Analyzed by Electron Ionization GC–MS". LCGC International, 2026. Available at:[Link]

Optimization

optimizing HPLC mobile phase gradients for 6-chloro-2-fluoro-3-methoxybenzylamine analysis

Welcome to the Analytical Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting and method development guide specifically for the chromatographic analysis of 6-chloro-2-fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting and method development guide specifically for the chromatographic analysis of 6-chloro-2-fluoro-3-methoxybenzylamine .

This molecule presents a classic dual-challenge in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): it possesses a highly basic primary amine (prone to severe secondary interactions) attached to a hydrophobic, sterically hindered halogenated aromatic ring.

Below, you will find the causality behind its chromatographic behavior, step-by-step troubleshooting protocols, and a targeted FAQ to ensure your analytical workflows are robust and self-validating.

Part 1: Core Principles & Chromatographic Causality

To optimize a gradient for 6-chloro-2-fluoro-3-methoxybenzylamine, we must first understand the causality of its interactions within a silica-based C18 column.

The primary amine group has a pKa of approximately 9.0. At a neutral pH, this amine is fully protonated ( NH3+​ ). Concurrently, the residual silanol groups (-SiOH) on the silica stationary phase have a pKa of ~4.5. At neutral pH, these silanols deprotonate to form negatively charged species ( −SiO− ). This creates a strong ion-exchange interaction between the positively charged analyte and the negatively charged column surface, which overloads the primary hydrophobic retention mechanism and results in severe peak tailing[1].

To resolve this, we must manipulate the mobile phase pH to suppress silanol ionization, forcing the analyte to rely purely on its halogenated aromatic core for hydrophobic retention.

PeakTailing Amine 6-chloro-2-fluoro- 3-methoxybenzylamine (Basic Amine) Interaction Ion-Exchange Interaction (Secondary Retention) Amine->Interaction Protonated (NH3+) Symmetry Sharp, Symmetrical Peak (Ideal Retention) Amine->Symmetry Maintained protonation Silanol Residual Silanols (-SiO⁻) on Column Silanol->Interaction Deprotonated Tailing Severe Peak Tailing & Broadening Interaction->Tailing Overloads mechanism LowPH Low pH Mobile Phase (e.g., 0.1% TFA, pH 2) Neutralized Silanols Protonated (-SiOH) LowPH->Neutralized Suppresses ionization Neutralized->Symmetry Eliminates ion-exchange

Logical mechanism of peak tailing for basic amines and its resolution via low pH mobile phases.

Part 2: Troubleshooting Guides & Step-by-Step Protocols

Protocol A: Eliminating Peak Tailing via Mobile Phase Optimization

Self-Validation Metric: USP Tailing Factor ( Tf​ ) must be ≤ 1.2.

  • Select an Acidic Ion-Pairing Modifier: Prepare Mobile Phase A (Aqueous) and Mobile Phase B (Acetonitrile) with 0.1% Trifluoroacetic acid (TFA) . TFA lowers the pH to ~2.0, fully protonating the silanols to neutralize their charge[1]. Furthermore, the trifluoroacetate anion acts as a volatile ion-pairing reagent, forming a neutral hydrophobic complex with the protonated benzylamine.

  • Select a Compatible Stationary Phase: Utilize an end-capped, high-purity Type-B silica C18 column. For maximum peak symmetry, a column with a positively charged surface modification (e.g., Waters CSH) will actively repel the basic amine.

  • Equilibrate the System: Pump the acidic mobile phase through the column for a minimum of 10 column volumes. Validation: Inject a neutral marker (e.g., toluene); if the neutral marker tails, the issue is physical (e.g., dead volume). If only the benzylamine tails, the chemical equilibration is incomplete.

Protocol B: Gradient Slope Optimization for Halogenated Amines

According to the , retention time and selectivity in gradient elution are dictated by the gradient slope ( S )[2]. Because the chloro and fluoro groups make the molecule highly sensitive to organic concentration, a steep gradient will cause co-elution with synthetic impurities.

  • Establish the Initial Hold: Start the gradient at 2% B. Hold for 2 minutes. Because the amine is protonated and highly polar, a high initial aqueous concentration is required to focus the analyte band at the head of the column.

  • Execute a Shallow Ramp: Program a ramp of 1.5% to 2.0% B per minute through the critical elution zone (20% to 50% B). This shallow slope maximizes the resolution between the target analyte and structurally similar des-halogenated byproducts[3].

  • Wash and Re-equilibrate: Ramp to 95% B to flush strongly retained hydrophobic impurities, then return to 2% B. Allow exactly 5 column volumes for re-equilibration to prevent retention time drift[4].

GradientWorkflow Init 1. Initial Hold (2% B, 2 min) Ramp 2. Shallow Ramp (2% B/min) Init->Ramp Elution 3. Target Elution (20-50% B) Ramp->Elution Wash 4. Column Wash (95% B, 3 min) Elution->Wash Equil 5. Re-equilibration (2% B, 5 min) Wash->Equil

Step-by-step mobile phase gradient workflow for optimal retention and separation.

Part 3: Quantitative Data & Method Parameters

Table 1: Mobile Phase Additive Comparison for 6-chloro-2-fluoro-3-methoxybenzylamine

Additive (0.1% v/v)Operating pHMechanism of ActionMS CompatibilityExpected Peak Shape ( Tf​ )
Trifluoroacetic Acid (TFA) ~2.0Silanol suppression + Strong Ion-PairingLow (Ion suppression)Excellent (1.0 - 1.1)
Formic Acid (FA) ~2.7Silanol suppressionHigh (Excellent ionization)Good (1.1 - 1.3)
Ammonium Acetate ~6.8Buffer capacity onlyHighPoor (> 1.8, Severe Tailing)
Ammonium Hydroxide ~10.5Amine deprotonation (Neutralization)ModerateExcellent (Requires Hybrid Column)

Table 2: Optimized Gradient Profile (Based on LSS Theory)

Time (min)% Mobile Phase A (0.1% TFA in H2​O )% Mobile Phase B (0.1% TFA in ACN)Flow Rate (mL/min)Curve
0.098.02.01.0Initial Hold
2.098.02.01.0Isocratic
22.050.050.01.0Linear (Shallow Ramp)
23.05.095.01.0Linear (Wash)
26.05.095.01.0Isocratic (Wash)
26.198.02.01.0Step (Reset)
32.098.02.01.0Re-equilibration

Part 4: Frequently Asked Questions (FAQs)

Q: Why does the retention time of my analyte shift slightly earlier with every consecutive injection? A: Retention time drift in gradient elution for basic amines is almost exclusively caused by inadequate column re-equilibration[4]. The hydration layer of the stationary phase takes time to reform after a high-organic wash. If you inject before the column has seen at least 3 to 5 column volumes of the initial mobile phase (2% B), the analyte will experience a higher localized organic concentration and elute prematurely.

Q: Can I use a neutral pH (e.g., pH 7) mobile phase to analyze this compound? A: It is highly discouraged. At pH 7, the primary amine (pKa ~9) remains protonated, but the residual silanols on the silica column (pKa ~4.5) are fully ionized. This maximizes secondary ion-exchange interactions, leading to severe peak tailing, irreproducible integration, and potential irreversible adsorption[1]. You must operate either at a low pH (pH 2-3) to neutralize the silanols, or at a high pH (pH 11+) to neutralize the amine[3].

Q: How do the chloro and fluoro substitutions affect my gradient choices compared to a standard benzylamine? A: Halogens are highly electronegative and significantly increase the hydrophobicity (LogP) of the aromatic ring. While the protonated amine group pulls the molecule into the aqueous phase, the halogenated ring strongly anchors it to the C18 stationary phase. This competing dual-nature means the molecule will elute in the mid-gradient region. A shallow gradient slope (as outlined in Protocol B) is critical here, as halogens drastically alter the solvent strength parameter ( S ), making the analyte highly sensitive to small changes in %B[2].

Part 5: References

  • Why Do Peaks Tail? Dolan, J. W. LCGC North America.[Link]

  • Computer Simulation in HPLC Method Development. Reducing the Error of Predicted Retention Times. Snyder, L. R., & Quarry, M. A. Journal of Liquid Chromatography.[Link]

  • Development and Optimization of Liquid Chromatography Analytical Methods by Using AQbD Principles: Overview and Recent Advances. ACS Omega.[Link]

  • Predicting Retention Time Shifts Associated with Variation of the Gradient Slope in Peptide RP-HPLC. Analytical Chemistry.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Substituted Benzylamines in Early-Stage Drug Discovery: Structural Tuning for Pharmacokinetics and Target Affinity

Introduction Substituted benzylamines are ubiquitous pharmacophores in medicinal chemistry, serving as critical recognition elements in kinase inhibitors, GPCR antagonists, and protease inhibitors[1]. However, the unsubs...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Substituted benzylamines are ubiquitous pharmacophores in medicinal chemistry, serving as critical recognition elements in kinase inhibitors, GPCR antagonists, and protease inhibitors[1]. However, the unsubstituted benzylamine motif often presents significant developability challenges. Its high basicity (pKa ~9.33)[2] limits passive membrane permeability, while its exposed benzylic position and primary amine make it highly susceptible to rapid oxidative metabolism by monoamine oxidases (MAO) and cytochrome P450 (CYP) enzymes.

As a Senior Application Scientist, I approach the optimization of this motif not merely as an exercise in synthetic chemistry, but as a multidimensional tuning of physicochemical properties. This guide provides an objective, data-driven comparative analysis of substituted benzylamines, detailing the causality behind structural modifications and providing self-validating experimental protocols for early-stage evaluation.

Section 1: Mechanistic Rationale & Physicochemical Profiling

The decision to substitute a benzylamine must be driven by specific pharmacokinetic (PK) or pharmacodynamic (PD) deficits. Modifying the aromatic ring or the alpha-carbon fundamentally alters the electronic distribution and steric environment of the molecule.

  • Fluorination (e.g., 3-Fluorobenzylamine): The strong inductive electron-withdrawing effect of fluorine lowers the primary amine's pKa. This seemingly small shift exponentially increases the fraction of un-ionized molecules at physiological pH (7.4), thereby enhancing passive membrane permeability. Furthermore, fluorine substitution blocks metabolically labile sites on the phenyl ring, improving microsomal stability. For instance, in human liver microsomes (HLM), unsubstituted benzylamine leaves only 25% parent compound after 60 minutes, whereas 3-fluoro substitution increases this to 30% by modulating electron density and blocking oxidation[3].

  • Methoxy Substitution (e.g., 4-Methoxybenzylamine): Electron-donating groups can slightly increase basicity via resonance. While this may marginally reduce permeability, it often enhances target affinity by strengthening salt-bridge interactions with acidic residues in the target binding pocket. Structural data from ROCK1 and ROCK2 kinase inhibitors demonstrate that adding a 3-methoxy group can significantly increase the Binding Efficiency Index (BEI) and selectivity[4].

  • Alpha-Substitution (e.g., α-Methylbenzylamine): Introducing steric bulk adjacent to the primary amine physically shields the nitrogen lone pair. This steric hindrance is a highly effective causality-driven strategy to mitigate oxidative deamination, drastically extending the metabolic half-life.

Table 1: Physicochemical and Metabolic Comparison of Benzylamine Derivatives
CompoundEstimated pKaLogD (pH 7.4)% Parent Remaining (HLM, 60 min)Primary Optimization Rationale
Unsubstituted Benzylamine 9.33~0.525%Baseline pharmacophore; high clearance[3],[2].
3-Fluorobenzylamine ~8.9~0.830%Lower pKa for permeability; block aromatic oxidation[3].
4-Methoxybenzylamine ~9.4~0.6<25%Enhance target affinity via electron donation[4].
α-Methylbenzylamine ~9.5~0.9>60%Steric shielding of the amine to block MAO/CYP metabolism.

Section 2: Visualizing the Optimization Logic

When a benzylamine hit is identified, the optimization trajectory depends on the specific liability observed in in vitro assays. The following decision tree illustrates the logical flow of structural modifications.

OptimizationLogic Start Unsubstituted Benzylamine Hit Metab High Metabolic Clearance (MAO/CYP450)? Start->Metab Perm Low Membrane Permeability (High pKa)? Start->Perm Steric Alpha-Substitution (e.g., α-Methyl) Metab->Steric Yes EDG Electron-Donating Group (e.g., Methoxy) Metab->EDG Target Specific EWG Electron-Withdrawing Group (e.g., Fluorine) Perm->EWG Yes

Caption: Decision tree for optimizing benzylamines based on metabolic and permeability liabilities.

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The inclusion of internal controls guarantees that the data reflects the compound's true behavior rather than assay artifacts.

Protocol 1: High-Throughput pKa Determination via NMR Chemical Shift Imaging

Traditional aqueous titrations often fail for lipophilic drug candidates. We utilize a chemical shift imaging NMR method in non-aqueous solvents (e.g., DMSO) to determine pKa[5]. This method is robust, insensitive to minor water contamination, and highly applicable to commercial drug discovery programs[6].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the benzylamine derivative (analyte) and a known pH indicator (e.g., imidazole, pKa 6.46) in anhydrous DMSO to a final concentration of 10 mM[5].

  • Gradient Establishment: Carefully layer a mild acid and base within the NMR tube to create a spatial, continuous pH gradient via diffusion.

  • Data Acquisition: Record a 1D chemical shift image along the z-axis of the tube using a gradient-equipped high-field NMR spectrometer.

  • Self-Validation Mechanism: The simultaneous observation of the internal indicator's chemical shift validates the exact local pH at any spatial point in the tube, eliminating the need for external pH probe calibration.

  • Data Analysis: Extract the pKa using the Henderson-Hasselbalch equation based on the inflection point of the analyte's chemical shift curve relative to the indicator[5].

Protocol 2: Microsomal Stability Assay (HLM) with Internal Standards

A standard HLM assay must control for extraction efficiency and matrix effects to be trustworthy.

Step-by-Step Methodology:

  • Incubation Mix: Combine Human Liver Microsomes (0.5 mg/mL final protein concentration) with 1 µM of the benzylamine test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Time-Course Sampling: Aliquot 50 µL of the mixture at precisely 0, 15, 30, 45, and 60 minutes.

  • Quenching & Self-Validation: Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (IS) (e.g., labetalol). Causality: The IS validates the protein precipitation efficiency and controls for LC-MS/MS ionization suppression.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining relative to the IS[3].

Section 4: Pharmacophore Modeling & Target Engagement

In fragment-based drug discovery, the benzylamine pharmacophore often acts as the primary anchor, interacting with backbone carbonyls or forming critical salt bridges with aspartate residues (e.g., Asp189 in uPA)[1]. Modifying the benzyl ring not only alters the pKa but provides a precise vector to fill adjacent hydrophobic sub-pockets.

PharmacophoreModel Amine Protonated Amine (Salt Bridge Anchor) Aryl Aryl Ring (Pi-Pi / Pi-Alkyl) Amine->Aryl TargetAsp Target Aspartate Amine->TargetAsp Ionic Bond Subst Ring Substituent (Steric Fill / Vector) Aryl->Subst TargetPocket Hydrophobic Pocket Aryl->TargetPocket Hydrophobic Subst->TargetPocket Vector Growth

Caption: Pharmacophore model illustrating key binding interactions of substituted benzylamines.

By understanding the delicate interplay between electronic effects, steric shielding, and target pocket topology, drug development professionals can rationally deploy substituted benzylamines to transform weak, metabolically labile hits into robust clinical candidates.

References

  • Benchchem Technical Support Team.
  • RSC Publishing. "Fragment-based drug discovery: opportunities for organic synthesis". RSC Medicinal Chemistry.
  • ACS Publications. "Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging". Analytical Chemistry.
  • University of Liverpool Repository. "Efficient pKa Determination in a Non-Aqueous Solvent using Chemical Shift Imaging". University of Liverpool.
  • ACS Publications. "Identification of Selective Dual ROCK1 and ROCK2 Inhibitors Using Structure-Based Drug Design". Journal of Medicinal Chemistry.
  • ECHEMI. "100-46-9, Benzylamine Formula". ECHEMI.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Chloro-2-fluoro-3-methoxybenzylamine

This guide provides an in-depth protocol for the safe handling and disposal of 6-Chloro-2-fluoro-3-methoxybenzylamine (CAS No. 1017779-65-5).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth protocol for the safe handling and disposal of 6-Chloro-2-fluoro-3-methoxybenzylamine (CAS No. 1017779-65-5). As a halogenated benzylamine derivative, this compound requires rigorous adherence to safety and environmental protocols. This document is intended for laboratory personnel, including researchers, chemists, and drug development professionals, who handle this substance. Our objective is to empower you with the knowledge to manage this chemical waste safely, ensuring personal and environmental protection beyond regulatory compliance.

Hazard Identification & Immediate Safety Precautions

Understanding the inherent risks of a chemical is the foundation of its safe management. 6-Chloro-2-fluoro-3-methoxybenzylamine is a corrosive substance that demands meticulous handling to prevent injury.

Primary Hazards: According to its Safety Data Sheet (SDS), this compound is classified with the GHS05 pictogram and carries the H314 hazard statement: "Causes severe skin burns and eye damage".[1][2] The signal word "Danger" indicates a high potential for severe injury upon contact.[1] Thermal decomposition during a fire can release hazardous gases, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[3]

Essential Personal Protective Equipment (PPE): All handling and disposal procedures must be conducted within a certified chemical fume hood.[4][5] The following PPE is mandatory to create a barrier between you and the chemical:

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Eye and Face Protection: Safety goggles and a face shield.

  • Body Protection: A lab coat, fully buttoned.

  • Footwear: Closed-toe shoes are required in all laboratory settings.[5]

Immediate First-Aid Measures: In the event of an exposure, time is of the essence. Immediate and correct first aid can significantly mitigate injury.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing at once. Flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Drink plenty of water and seek immediate medical attention.[2]

Property Identifier Source(s)
CAS Number 1017779-65-5[1]
Physical Form Solid[1]
GHS Pictogram GHS05 (Corrosion)[1]
Signal Word Danger[1]
Hazard Statement H314: Causes severe skin burns and eye damage[1][2]
Primary Waste Class Hazardous, Halogenated Organic Waste[5][6]

Waste Characterization and Segregation: The "Why"

Proper disposal begins with correct classification. 6-Chloro-2-fluoro-3-methoxybenzylamine contains both chlorine and fluorine atoms, placing it definitively in the halogenated organic waste category.[6][7] This classification is critical for the following reasons:

  • Environmental Protection: Halogenated compounds can be persistent in the environment and require specific disposal methods to ensure their complete destruction.

  • Disposal Methodology: The standard disposal route for this waste class is high-temperature incineration.[6][8] Mixing halogenated waste with non-halogenated solvent waste contaminates the entire volume, making solvent recovery impossible and dramatically increasing disposal costs and complexity.[7]

  • Regulatory Compliance: Federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA), mandate the strict segregation of different hazardous waste streams.[9]

Protocol for Waste Segregation:
  • Designate a Container: Obtain a dedicated hazardous waste container, often color-coded (e.g., white or green) and clearly labeled "HALOGENATED ORGANIC WASTE".[6][7]

  • Compatibility Check: Ensure the container is made of a compatible material (e.g., high-density polyethylene) that will not degrade from contact with the chemical waste.

  • Labeling: Immediately label the container with the full chemical name "6-Chloro-2-fluoro-3-methoxybenzylamine" and any other components of the waste stream. Include the associated hazards (e.g., "Corrosive").

  • Isolate: Keep this waste stream separate from all other waste categories, especially non-halogenated solvents.[7]

On-Site Accumulation and Storage

Once generated, hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup.

  • Container Management: The waste container must be kept tightly sealed at all times, except when actively adding waste.[4][10] Using a funnel that is then left in the opening is not an acceptable form of closure.[4]

  • Storage Location: Store the container in a well-ventilated area, away from incompatible materials. Secondary containment (such as a larger, chemically resistant bin) is highly recommended to contain any potential leaks.

  • Labeling: The label must clearly identify the contents and the date waste was first added. This is a legal requirement to avoid the generation of "unknown" chemical waste, which is extremely costly and difficult to dispose of.[4]

Disposal Procedures: From Lab to Destruction

The ultimate goal is the safe and complete destruction of the hazardous compound. This is achieved through a controlled, multi-step process.

Step-by-Step Disposal Workflow:
  • Pure Compound/Residues: Carefully transfer any un-used or residual 6-Chloro-2-fluoro-3-methoxybenzylamine solid into the designated halogenated organic waste container.

  • Contaminated Materials:

    • Sharps/Glassware: Rinse contaminated glassware (e.g., vials, pipettes) with a suitable solvent (like acetone or ethanol). The resulting rinsate is also considered halogenated hazardous waste and must be collected in the same container.[4] After triple rinsing, the glassware can typically be disposed of in a designated glass waste container.

    • PPE and Consumables: Contaminated gloves, weigh boats, and absorbent pads should be collected in a separate, clearly labeled bag or container for solid hazardous waste.

  • Container Finalization: Once the waste container is full (do not overfill, ~90% capacity is a safe limit), ensure the cap is tightly secured. Double-check that the label is complete and accurate.

  • Schedule Pickup: Contact your institution's Environmental Health & Safety (EHS) office or your contracted hazardous waste disposal vendor to schedule a pickup. Do not attempt to transport hazardous waste yourself.[11]

  • Ultimate Destruction: The licensed waste handler will transport the container to a Treatment, Storage, and Disposal Facility (TSDF). There, the halogenated waste will undergo high-temperature incineration (typically ~1200 K) in a regulated hazardous waste incinerator.[8] This process ensures the complete breakdown of the organic molecule into simpler, less harmful components and prevents the formation of toxic byproducts like dioxins.[8]

G cluster_0 Laboratory Operations cluster_1 On-Site Management cluster_2 Final Disposal Pathway A 1. Generate Waste (e.g., residual chemical, contaminated items) B 2. Characterize Waste (Corrosive, Halogenated Organic) A->B C 3. Segregate Waste (Place in dedicated, labeled container) B->C D 4. Store in Satellite Accumulation Area (Sealed container, secondary containment) C->D E 5. Request Disposal (Contact EHS or approved vendor) D->E F 6. Professional Transport (Licensed hazardous waste hauler) E->F G 7. High-Temperature Incineration (At a licensed TSDF) F->G

Disposal workflow for 6-Chloro-2-fluoro-3-methoxybenzylamine.

Emergency Procedures: Spill Management

Accidental spills require a calm and systematic response to prevent exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Before attempting any cleanup, don the full set of recommended PPE (gloves, goggles, face shield, lab coat).

  • Contain & Clean:

    • For solid spills , carefully sweep or scoop the material into a designated waste container. Avoid creating dust.[2]

    • Use an inert absorbent material (e.g., sand, vermiculite) to cover and absorb the spill.[12]

    • Collect the absorbent material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and your institution's EHS office.

Best Practices (Do)Prohibited Actions (Don't)
Do handle this chemical in a fume hood with proper PPE.[4]Don't handle this chemical on the open bench.
Do segregate into a "Halogenated Organic Waste" container.[6]Don't mix with non-halogenated solvents or pour down the drain.[5][7]
Do keep waste containers tightly closed at all times.[10]Don't allow waste to evaporate in the fume hood as a disposal method.[10]
Do ensure waste containers are clearly and fully labeled.[4]Don't create a container of "unknown" waste.[4]
Do arrange for disposal through a licensed hazardous waste vendor.[11]Don't attempt to treat or neutralize the chemical without a validated protocol.

This guide is intended to provide a clear, actionable framework for the responsible disposal of 6-Chloro-2-fluoro-3-methoxybenzylamine. Adherence to these procedures is not just a matter of regulatory compliance; it is a professional obligation to ensure the safety of ourselves, our colleagues, and our shared environment.

References

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • 6-Chloro-2-fluoro-3-methoxybenzylamine | 1017779-65-5. (n.d.). Sigma-Aldrich.
  • Chemical Waste Management Guide. (2016). Boston University Environmental Health & Safety.
  • Safe Handling & Disposal of Organic Substances. (n.d.). Science Ready.
  • Hazardous Waste Segregation. (2016). Bucknell University.
  • Safety Data Sheet: 6-Chloro-2-fluoro-3-methylbenzoyl chloride. (2025).
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017). ResearchGate.
  • What are the key regulations for industrial waste disposal? (2025). Simple But Needed.
  • Hazardous Waste Reduction. (n.d.). University of North Texas Environmental Health and Safety.
  • Safety Data Sheet: AC-3. (n.d.). Ecolab.
  • Chemical Waste Control. (2025). Environmental Protection Department, The Government of the Hong Kong Special Administrative Region.
  • Safety Data Sheet: 6-Chloro-2-fluoro-3-methoxybenzylamine. (2025). Fisher Scientific.

Sources

Handling

Personal protective equipment for handling 6-CHLORO-2-FLUORO-3-METHOXYBENZYLAMINE

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling 6-CHLORO-2-FLUORO-3-METHOXYBENZYLAMINE . This document bypasses generic safety data to provide you with fiel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling 6-CHLORO-2-FLUORO-3-METHOXYBENZYLAMINE . This document bypasses generic safety data to provide you with field-proven, mechanistic insights and self-validating protocols. Our goal is to ensure your laboratory operations are not only compliant but inherently safe and scientifically rigorous.

Chemical Hazard Profile & Mechanistic Analysis

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. 6-Chloro-2-fluoro-3-methoxybenzylamine is a halogenated primary amine. The benzylamine moiety acts as a strong nucleophile and base, which is the primary driver of its severe causticity to human tissue. Furthermore, the nucleophilic nature of the amine makes it highly susceptible to oxidation and carbamate formation upon exposure to atmospheric carbon dioxide and moisture[1].

Table 1: Chemical & Hazard Profile

ParameterDataMechanistic Implication
CAS Number 1017779-65-5Unique identifier for precise SDS retrieval and inventory tracking.
Physical State Solid (Ambient Temp)Generates airborne particulate matter; strictly requires dust control[2].
GHS Classification GHS05 (Corrosive), DangerH314: Causes severe skin burns and eye damage; dictates heavy-duty PPE.
Atmospheric Stability Air & CO2 Sensitive[1]Rapidly degrades in air; must be stored and handled under an inert gas[1].
Incompatibilities Oxidizing agents[1]High risk of highly exothermic redox reactions; requires strict segregation.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated benzylamines. The following matrix details the required equipment, the mechanistic justification for its selection, and a self-validating check to ensure equipment integrity before exposure.

Table 2: PPE Specifications & Justification

PPE CategorySpecificationMechanistic JustificationSelf-Validation Step
Hand Protection Inner: 4-mil Nitrile Outer: 14-mil Butyl RubberBenzylamines rapidly permeate thin latex/nitrile. Butyl rubber provides superior chemical resistance to basic amines.Perform a pneumatic inflation test on outer gloves to check for microscopic pinholes prior to donning.
Eye/Face Protection Indirect-vent splash goggles + Polycarbonate face shieldCorrosive solid dust can bypass standard safety glasses, causing irreversible corneal damage or blindness[2].Visually inspect for scratches; verify the silicone seal of the goggles is flush against the face.
Body Protection Flame-resistant (FR) lab coat; Tychem® apron for bulk handlingProtects against corrosive dust settling on clothing and skin, which can cause delayed chemical burns[2].Ensure coat is fully buttoned and cuffs are tucked under the outer butyl gloves.
Respiratory N100/P100 Particulate Respirator (if outside engineering controls)Inhalation of corrosive dust causes severe mucosal and pulmonary burns[2].Perform a positive and negative pressure seal check before entering the work zone.

Operational Workflow: Inert Atmosphere Handling

Because 6-Chloro-2-fluoro-3-methoxybenzylamine is sensitive to air and carbon dioxide[1], it must be handled using specialized air-free techniques.

Handling_Workflow Start 6-Chloro-2-fluoro-3-methoxybenzylamine Handling Prep Assess Assess Quantity & Task Start->Assess Glovebox Glovebox Handling (Inert Atmosphere) Assess->Glovebox High Purity/Large Vol FumeHood Fume Hood Handling (Schlenk Line) Assess->FumeHood Routine Aliquoting PPE_Base Don Base PPE: Lab Coat, Safety Goggles Glovebox->PPE_Base FumeHood->PPE_Base PPE_Gloves Double Gloving: Inner Nitrile, Outer Butyl PPE_Base->PPE_Gloves Execute Execute Transfer Under N2/Ar PPE_Gloves->Execute

Figure 1: Decision matrix and PPE donning workflow for air-sensitive handling.

Step-by-Step Handling Protocol:

  • Environmental Verification: Verify the fume hood face velocity is between 80-120 fpm. Purge the Schlenk line or glovebox with high-purity Nitrogen or Argon to eliminate atmospheric oxygen and CO2[1].

  • PPE Donning & Integrity Check: Don base PPE. Perform the pneumatic inflation test on outer butyl gloves. Once verified, don them over the inner nitrile gloves.

  • Chemical Transfer: Open the sealed container only under the inert gas blanket[1]. Use static-free spatulas to transfer the solid, actively avoiding dust formation[2].

  • Post-Handling Decontamination (Validation Step): Seal the primary container with Parafilm or Teflon tape under inert gas before removing it from the controlled environment. Wipe down spatulas and surfaces with a dilute acidic solution (e.g., 5% citric acid) to neutralize residual amine. Validate the surface is safe by touching pH indicator paper to the wiped area (target pH ~7.0).

Emergency Response & Spill Mitigation

In the event of an accidental release or exposure, immediate and methodical action is required to prevent severe tissue damage.

Spill_Response Spill Spill Detected: Corrosive Solid Evacuate Evacuate Immediate Area & Alert Personnel Spill->Evacuate AssessSpill Assess Spill Size & Exposure Risk Evacuate->AssessSpill Exposure Personnel Exposed? AssessSpill->Exposure FirstAid Initiate First Aid: Eye Wash / Safety Shower Exposure->FirstAid Yes CleanUp Don Heavy-Duty PPE (Respirator, Butyl Gloves) Exposure->CleanUp No Medical Seek Immediate Medical Attention FirstAid->Medical Neutralize Sweep Up Solid Avoid Dust Formation CleanUp->Neutralize Dispose Transfer to Hazardous Waste Container Neutralize->Dispose

Figure 2: Emergency response and spill mitigation pathway for corrosive solids.

Step-by-Step Spill Protocol:

  • Immediate Isolation: Evacuate the immediate area and alert nearby personnel[2].

  • Exposure Triage: If skin or eye contact occurs, immediately flush with copious amounts of water for a minimum of 15 minutes[2]. Do NOT use chemical neutralizers directly on human tissue.

    • Validation Step: After 15 minutes of flushing, carefully use pH paper on the rinsed skin area to ensure the basic amine has been completely removed (pH should return to neutral). Seek immediate medical attention[2].

  • Spill Containment: Don heavy-duty PPE, including a P100 respirator. Carefully sweep up the solid and shovel it into a suitable hazardous waste container[2]. Do not use compressed air or dry sweeping methods that generate airborne dust[2].

  • Surface Decontamination: Wash the spill area with a mild acidic solution, followed by soap and water, validating complete neutralization with pH paper.

Waste Disposal Plan

Improper disposal of halogenated amines can lead to dangerous chemical incompatibilities.

  • Segregation: Segregate strictly from oxidizing agents and strong acids to prevent violent exothermic reactions[1].

  • Containment: Place the neutralized sweepings and contaminated consumables into a chemically compatible, clearly labeled "Corrosive Halogenated Organic Waste" container.

  • Validation Step: Leave the waste container cap loosely threaded for 24 hours in a continuously ventilated fume hood. This allows you to monitor for unexpected gas evolution or exothermic heat generation before final sealing and transport to an approved waste disposal plant[2].

References

Sources

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